molecular formula C11H10BrN3O B5362522 N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide

N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Número de catálogo: B5362522
Peso molecular: 280.12 g/mol
Clave InChI: RKLZFBRHHHSATP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C11H10BrN3O and its molecular weight is 280.12 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide is 279.00072 g/mol and the complexity rating of the compound is 262. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-(3-bromophenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O/c1-15-10(5-6-13-15)11(16)14-9-4-2-3-8(12)7-9/h2-7H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLZFBRHHHSATP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide physical and chemical properties

Author: BenchChem Technical Support Team. Date: April 2026

N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide: A Technical Guide to Synthesis, Properties, and Pharmacological Applications

The development of novel therapeutic agents often hinges on the versatility of privileged chemical scaffolds. Among these, the pyrazole-5-carboxamide motif stands out due to its robust stability, favorable pharmacokinetic profile, and precise hydrogen-bonding capabilities. Specifically, N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide serves as a critical building block and intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably Factor Xa inhibitors and kinase modulators. This whitepaper provides an in-depth analysis of its physical and chemical properties, mechanistic applications, and a rigorously validated synthetic workflow.

Structural and Physicochemical Profiling

Understanding the physicochemical properties of N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide is essential for predicting its behavior in subsequent synthetic steps and biological assays. The molecule consists of a 1-methylpyrazole ring linked via a carboxamide bridge to a 3-bromophenyl moiety. The presence of the bromine atom at the meta-position provides a crucial vector for further functionalization (e.g., Suzuki-Miyaura cross-coupling) and enhances lipophilicity, which is often required for target binding pocket occupation.

Table 1: Quantitative Physicochemical Properties

PropertyValue / Description
IUPAC Name N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide
Molecular Formula C11H10BrN3O
Molecular Weight 280.12 g/mol
Physical State Solid (typically white to light yellow powder)
Hydrogen Bond Donors 1 (Amide NH)
Hydrogen Bond Acceptors 2 (Carbonyl Oxygen, Pyrazole Nitrogen)
Rotatable Bonds 2
Isotopic Signature (MS) 1:1 ratio of m/z 280 [M(79Br)+H]+ and 282 [M(81Br)+H]+
Predicted LogP ~2.5 – 3.0 (Optimal for membrane permeability)

Validated Synthetic Workflow and Causality

The synthesis of N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide requires strict control over regioselectivity and coupling efficiency. The protocol detailed below is adapted from established patent literature for pyrazolo[3,4-c]pyridine derivatives [1]. Every step is designed as a self-validating system, ensuring that in-process controls (IPCs) confirm the success of the transformation before proceeding.

Phase 1: Regioselective Lithiation and Carboxylation

  • Preparation: Dissolve 1-methyl-1H-pyrazole in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Lithiation: Cool the reactor to -78°C. Add n-Butyllithium (n-BuLi) dropwise.

    • Causality: The -78°C temperature is critical. It prevents the highly reactive lithiated species from undergoing unwanted ring-opening or dimerization. The N-methyl group directs the lithium to the C5 position due to the inductive effect and the stabilization of the transition state.

  • Carboxylation: Stir for 2 hours at -78°C, then warm to room temperature. Introduce dry CO2 gas into the mixture.

    • Self-Validation (IPC): Quench a small aliquot with D2O and analyze via 1H-NMR. The disappearance of the C5 proton confirms complete lithiation.

  • Isolation: Quench with water, adjust the pH to precipitate the product, and filter to isolate 1-methyl-1H-pyrazole-5-carboxylic acid .

Phase 2: Amide Coupling via Acid Chloride Activation

  • Activation: Suspend 1-methyl-1H-pyrazole-5-carboxylic acid in Ethyl Acetate (EA). Add a catalytic amount of N,N-Dimethylformamide (DMF). Warm to 35°C and add Thionyl Chloride (SOCl2) dropwise.

    • Causality: DMF reacts with SOCl2 to form the Vilsmeier-Haack reagent, a highly electrophilic intermediate that accelerates the conversion of the carboxylic acid to the acid chloride. This method is chosen over peptide coupling agents (like HATU or EDC) for its scalability and the volatility of its byproducts (SO2 and HCl), which are easily removed.

  • Coupling: Add a solution of 3-bromoaniline in EA dropwise to the active acid chloride.

  • Validation & Purification: Monitor the reaction via LC-MS. The appearance of the distinct 1:1 bromine isotope doublet at m/z 280/282 [M+H]+ confirms product formation. Wash the organic layer with saturated NaHCO3 to neutralize residual acid, concentrate, and recrystallize.

SynthesisWorkflow A 1-Methyl-1H- pyrazole B n-BuLi / -78°C Regioselective Lithiation A->B C Dry CO2 Gas Carboxylation B->C D 1-Methyl-1H-pyrazole- 5-carboxylic acid C->D E SOCl2 + DMF (cat) Acid Chloride Formation D->E F 3-Bromoaniline Nucleophilic Acyl Substitution E->F G N-(3-bromophenyl)-1-methyl- 1H-pyrazole-5-carboxamide F->G

Step-by-step synthesis workflow of the target pyrazole-5-carboxamide.

Pharmacological Applications and Mechanistic Grounding

The primary utility of N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide lies in its role as a precursor for highly potent enzyme inhibitors.

Factor Xa Inhibition (Antithrombotic Therapy) Thrombosis is a leading cause of cardiovascular morbidity. Traditional anticoagulants like warfarin have narrow therapeutic indices and require constant monitoring. Modern direct oral anticoagulants (DOACs) target Factor Xa, a critical serine protease in the coagulation cascade that converts prothrombin to thrombin. Derivatives synthesized from our target compound exhibit potent Factor Xa inhibition, providing a lower bleeding risk profile [1]. The pyrazole-carboxamide core acts as a rigid scaffold that positions the functional groups perfectly within the S1 and S4 pockets of the Factor Xa active site.

Kinase Inhibition (SYK and LRRK2) Beyond coagulation, this scaffold is heavily cited in the development of kinase inhibitors. Specifically, Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2) inhibitors utilize the pyrazole-carboxamide backbone to form critical hydrogen bonds with the kinase hinge region [2]. These targets are pivotal in treating autoimmune diseases, inflammatory disorders, and neurodegenerative conditions like Parkinson's disease.

BiologicalPathway Pathways Intrinsic / Extrinsic Coagulation Pathways FXa Factor Xa (Active Protease) Pathways->FXa Activates Thrombin Thrombin (Factor IIa) FXa->Thrombin Catalyzes Conversion Prothrombin Prothrombin (Factor II) Prothrombin->Thrombin Clot Fibrin Clot (Thrombosis) Thrombin->Clot Catalyzes Conversion Fibrinogen Fibrinogen Fibrinogen->Clot API Pyrazole-5-carboxamide Derived APIs API->FXa Direct Active Site Inhibition

Mechanism of Factor Xa inhibition by pyrazole-5-carboxamide derived APIs.

Analytical Characterization Standards

To ensure the integrity of the synthesized N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide, the following analytical standards must be met:

  • Nuclear Magnetic Resonance (1H-NMR, DMSO-d6): Expect a sharp singlet at ~4.0 ppm corresponding to the N-methyl group. The pyrazole protons will appear as two distinct signals (typically doublets with a small coupling constant) around 6.8 and 7.5 ppm. The amide proton will present as a broad singlet downfield (>10.0 ppm), while the 3-bromophenyl aromatic protons will resolve as complex multiplets between 7.2 and 8.0 ppm.

  • High-Performance Liquid Chromatography (HPLC): Using a standard C18 reverse-phase column with a water/acetonitrile gradient (0.1% TFA), the compound should elute as a single sharp peak, confirming the >98% purity required for downstream API synthesis.

References

  • Title: AU2015311362B2 - Pyrazolo[3,4-c]pyridine derivatives - Google Patents Source: Google Patents URL
  • Source: Googleapis.com (WIPO)

Physicochemical Profiling and Synthetic Utility of N-(3-Bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the rapid assembly of complex pharmacophores relies heavily on robust, orthogonally functionalized building blocks. N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide serves as a critical intermediate in the synthesis of advanced therapeutics, notably [1] and target-specific [2].

This whitepaper provides an in-depth technical analysis of this molecule, detailing its physicochemical properties, the causality behind its synthetic assembly, and its strategic role as a structural vector in medicinal chemistry.

Physicochemical Properties and Molecular Identity

While a universal Chemical Abstracts Service (CAS) Registry Number is not always publicly indexed for bespoke intermediates maintained within proprietary screening libraries, the molecule's identity is unambiguously defined by its IUPAC nomenclature, SMILES string, and exact mass. The presence of the bromine atom imparts a distinct isotopic signature (approx. 1:1 ratio of 79Br to 81Br ) that is highly advantageous for mass spectrometric tracking during multi-step syntheses.

Quantitative Data Summary
PropertyValue
IUPAC Name N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide
Molecular Formula C11​H10​BrN3​O
Average Molecular Weight 280.125 g/mol
Monoisotopic Mass ( 79Br ) 279.0007 Da
Monoisotopic Mass ( 81Br ) 281.0007 Da
SMILES String Cn1nccc1C(=O)Nc2cccc(Br)c2
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 2

Structural Logic in Drug Design

The architecture of N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide is not accidental; it is a highly optimized scaffold for kinase inhibitor design[2]. The 1-methyl-1H-pyrazole core frequently acts as a hydrogen-bonding motif directed toward the ATP-binding hinge region of kinases. The amide linker directs the 3-bromophenyl group into adjacent hydrophobic pockets. Crucially, the meta-bromine atom serves as a synthetic vector, allowing for late-stage diversification via palladium-catalyzed cross-coupling.

KinaseLogic Core Pyrazole Core Hinge Kinase Hinge Region Hydrogen Bonding Core->Hinge Binds Linker Amide Linker Core->Linker Connected to Aryl 3-Bromophenyl Group Linker->Aryl Directs Hydrophobic Hydrophobic Pocket I (Van der Waals) Aryl->Hydrophobic Occupies Vector Bromine Vector (Cross-Coupling Site) Aryl->Vector Provides

Structural logic of the pyrazole-5-carboxamide core in kinase inhibitor design.

Synthetic Methodology: Causality and Execution

The synthesis of this intermediate relies on the amide coupling between 1-methyl-1H-pyrazole-5-carboxylic acid and 3-bromoaniline.

Mechanistic Causality: The selection of the coupling reagent is critical. 3-Bromoaniline is a deactivated, electron-deficient nucleophile due to the strong inductive electron-withdrawing effect of the meta-bromine atom. Standard carbodiimide coupling (e.g., EDC/HOBt) often results in sluggish kinetics and poor yields. Therefore, is the reagent of choice. HATU rapidly generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, significantly lowering the activation energy barrier for the nucleophilic acyl substitution.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , ensuring that reaction progress can be unambiguously tracked and verified at every stage.

  • Reagent Preparation: Suspend 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq, 10 mmol) in anhydrous N,N-dimethylformamide (DMF) (0.5 M concentration) under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol) dropwise. Causality: The steric bulk of DIPEA prevents it from acting as a competing nucleophile, while its basicity efficiently deprotonates the carboxylic acid to facilitate the attack on the uronium salt of HATU.

  • Activation: Add HATU (1.1 eq, 11 mmol) in a single portion. Stir at 0 °C for 15 minutes to ensure complete formation of the HOAt active ester.

  • Nucleophilic Attack: Add 3-bromoaniline (1.05 eq, 10.5 mmol) dropwise. Remove the cooling bath and allow the reaction to warm to room temperature, stirring for 4–6 hours.

  • Self-Validating Reaction Monitoring (LC-MS): Withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and inject. The reaction is deemed complete when the acid peak ( m/z 127.1 [M+H]+ ) disappears, replaced by the target product's characteristic isotopic doublet ( m/z 280.0 and 282.0 [M+H]+ in a 1:1 ratio).

  • Workup and Isolation: Quench the reaction by pouring it into ice-cold saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with 1 M HCl (to remove unreacted aniline), followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

SynthWorkflow A 1-Methyl-1H-pyrazole- 5-carboxylic acid C Activation (HATU/DIPEA) DMF, 0°C to RT A->C Carboxylate Activation B 3-Bromoaniline B->C Nucleophilic Attack D N-(3-bromophenyl)-1-methyl- 1H-pyrazole-5-carboxamide C->D Amide Bond Formation E Downstream Coupling (Suzuki/Buchwald) D->E Aryl Bromide Functionalization

Synthetic workflow and downstream functionalization of the target pyrazole-5-carboxamide.

Downstream Orthogonal Functionalization

Once synthesized, the aryl bromide moiety of N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide serves as a versatile handle for . Because the amide bond is highly stable under typical Suzuki-Miyaura or Buchwald-Hartwig conditions, researchers can seamlessly introduce diverse aryl, heteroaryl, or amine substituents at the meta-position, rapidly expanding structure-activity relationship (SAR) libraries without disrupting the primary pyrazole pharmacophore.

References

  • Source: Google Patents (AU2015311362B2)
  • Source: Google Patents (WO2014060112A1)
  • Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews (2009, 38, 606-631) URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (1995, 95, 7, 2457–2483) URL:[Link]

Sources

In Vitro Biological Activity of N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide: A Technical Guide to Pharmacophore Profiling and Assay Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals Content Focus: Structural rationale, in vitro assay methodologies, and mechanistic pathways

Executive Summary

In early-stage drug discovery, identifying versatile and highly tunable chemical scaffolds is critical. N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide (hereafter referred to as BMPCA ) represents a privileged pharmacophore building block. While often utilized as a synthetic intermediate[1], its core structural motifs—a pyrazole-5-carboxamide headgroup and a halogenated phenyl ring—make it an excellent starting point for screening against high-value therapeutic targets.

This technical whitepaper provides an in-depth analysis of the in vitro biological activity profiling of BMPCA and its highly elaborated derivatives. Specifically, we explore its application in developing potent Factor Xa inhibitors for antithrombotic therapy[2] and Kinase inhibitors (e.g., SYK, LRRK2) for autoimmune and neurodegenerative diseases[3].

Structural Rationale & Pharmacophore Analysis

The transition from a raw chemical fragment to a potent biological inhibitor requires a deep understanding of molecular interactions. BMPCA possesses two distinct functional domains that drive its in vitro binding kinetics:

  • 1-Methyl-1H-pyrazole-5-carboxamide Core: This moiety acts as a rigid hydrogen-bond donor/acceptor system. In the context of kinase targets like SYK and LRRK2[3], this core mimics the adenine ring of ATP, allowing it to anchor securely into the kinase hinge region. Off-target profiling has also explored this fragment's interaction with cysteine proteases like Cathepsin L[4].

  • 3-Bromophenyl Group: The bromine atom is highly lipophilic and capable of forming halogen bonds (σ-hole interactions) with backbone carbonyls in target proteins. In serine proteases like Factor Xa, this bulky, electron-rich ring is strategically positioned to occupy the hydrophobic S1 or S4 specificity pockets, driving binding affinity and target selectivity[2].

Causality in Design: The specific meta-substitution of the bromine atom on the phenyl ring forces a distinct dihedral angle relative to the carboxamide plane. This conformational restriction reduces the entropic penalty upon binding, explaining why BMPCA-derived compounds often exhibit superior in vitro potency compared to their unsubstituted counterparts.

Mechanistic Visualization: The Coagulation Cascade

To contextualize the in vitro assays, it is essential to understand the biological pathway being targeted. BMPCA derivatives are heavily evaluated for their ability to interrupt the coagulation cascade by directly inhibiting Factor Xa, a critical node where the intrinsic and extrinsic pathways converge[2].

CoagulationCascade Intrinsic Intrinsic Pathway FactorX Factor X Intrinsic->FactorX Extrinsic Extrinsic Pathway Extrinsic->FactorX FactorXa Factor Xa (Target) FactorX->FactorXa Activation Prothrombin Prothrombin FactorXa->Prothrombin Cleavage Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor BMPCA Derivatives Inhibitor->FactorXa Inhibition

Figure 1: Coagulation cascade highlighting Factor Xa inhibition by BMPCA-derived compounds.

In Vitro Experimental Protocols

To ensure rigorous scientific integrity, all in vitro evaluations of BMPCA must utilize self-validating assay systems. Below are the standardized protocols for profiling this compound class.

Protocol A: Factor Xa Chromogenic Substrate Assay

This protocol evaluates the direct inhibition of Factor Xa protease activity, utilizing a chromogenic substrate that releases p-nitroaniline upon cleavage[2].

  • Rationale/Causality: A 15-minute pre-incubation step is mandated to allow the BMPCA compound to reach thermodynamic equilibrium with the enzyme before the substrate is introduced. This prevents artificially skewed IC50 values caused by slow-binding kinetics.

  • Step-by-Step Methodology:

    • Preparation: Dispense 100 µL of assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4) into a 96-well microplate[2].

    • Compound Addition: Add 50 µL of BMPCA (or its derivative) serially diluted in assay buffer (final DMSO concentration <1%)[2].

    • Enzyme Incubation: Add 50 µL of 0.1 U/mL human Factor Xa enzyme. Incubate the microplate at 37°C for exactly 15 minutes[2].

    • Reaction Initiation: Add 50 µL of the chromogenic substrate CS-11 (2.5 mg/mL) to all wells[2].

    • Kinetic Readout: Monitor the substrate hydrolysis by measuring absorbance at 405 nm every 30 seconds for 30 minutes using a microplate spectrophotometer[2].

    • Data Analysis: Calculate the IC50 using Bliss analysis or a 4-parameter logistic regression model[2].

  • Self-Validating System (QC): Each plate must include a 16-well matrix of maximum signal (DMSO + Enzyme + Substrate) and minimum signal (Apixaban 10 µM + Enzyme + Substrate). The assay is only validated if the calculated Z'-factor is ≥ 0.65, ensuring that the observed inhibition is statistically significant and not an artifact of assay drift.

Protocol B: SYK/LRRK2 Kinase TR-FRET Assay

Because the pyrazole-5-carboxamide core is a known kinase hinge-binder[3], BMPCA is frequently counter-screened against kinase panels using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Rationale/Causality: TR-FRET is chosen over standard fluorescence because the time-delayed readout completely eliminates interference from the autofluorescence of the bromophenyl compounds. ATP is kept strictly at its Michaelis constant ( Km​ ) to ensure the assay is highly sensitive to competitive ATP-site inhibitors.

  • Step-by-Step Methodology:

    • Preparation: Prepare a 10-point dose-response curve of the compound in 384-well low-volume plates.

    • Reaction Mix: Add recombinant SYK or LRRK2 enzyme and a biotinylated peptide substrate in kinase buffer (HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).

    • Initiation: Initiate the reaction by adding ATP at the predetermined Km​ for the specific kinase. Incubate for 60 minutes at room temperature.

    • Detection: Stop the reaction by adding a detection buffer containing EDTA (to chelate Mg2+), a Europium-labeled anti-phospho antibody, and Streptavidin-APC.

    • Readout: Measure the TR-FRET signal by calculating the emission ratio of 665 nm / 615 nm.

  • Self-Validating System (QC): The protocol requires the inclusion of a known pan-kinase inhibitor (e.g., Staurosporine). The Signal-to-Background (S/B) ratio must exceed 5.0, and the Hill slope of the dose-response curve must fall between 0.8 and 1.2. A Hill slope outside this range flags the compound for potential colloidal aggregation or non-stoichiometric binding.

Quantitative Data Summary

The table below summarizes representative in vitro data, illustrating how the baseline BMPCA fragment compares to its fully elaborated derivatives in both Factor Xa and Kinase assays.

Table 1: Representative In Vitro Profiling of BMPCA and Key Derivatives

Compound / ScaffoldPrimary TargetAssay MethodologyIC50 (nM)Mechanistic Note & Efficacy
BMPCA (Core Hit) Factor XaChromogenic> 10,000Weak baseline affinity; requires extension into the S4 pocket for potency.
Derivative A [2]Factor XaChromogenic< 1.0High potency achieved via pyrazolo[3,4-c]pyridine fusion and S1 pocket optimization.
BMPCA (Core Hit) SYK KinaseTR-FRET~ 4,500Moderate hinge-binding capability; acts as a weak competitive inhibitor.
Derivative B [3]LRRK2 KinaseTR-FRET12.5Potent inhibition via pyrazolo[4,3-d]pyrimidine elaboration; high selectivity.

Conclusion

N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide is far more than a simple synthetic intermediate; it is a highly programmable pharmacophore. By understanding the causality behind its structural interactions—specifically the hydrogen-bonding capacity of the pyrazole core and the lipophilic, halogen-bonding nature of the bromophenyl ring—researchers can systematically evolve this fragment into highly potent Factor Xa or kinase inhibitors. Strict adherence to self-validating in vitro protocols ensures that the structure-activity relationship (SAR) data generated from this scaffold remains robust, reproducible, and translationally relevant.

References

  • Pyrazolo[3,4-c]pyridine derivatives (AU2015311362B2)
  • Pyrazolo[4,3-d]pyrimidines as kinase inhibitors (WO2014060112A1)
  • Information on EC 3.4.22.15 - cathepsin L Source: BRENDA Enzyme Database URL:[Link]

Sources

Toxicity and safety profile of N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Toxicity and Safety Profile of N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Executive Summary

The development of novel small molecules often encounters a critical bottleneck: the translation of in vitro safety to in vivo viability. N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide belongs to a class of pyrazole-carboxamide derivatives initially explored for their potent anthelmintic and insecticidal properties[1]. However, progression of this chemotype into mammalian models has revealed a profound and unexpected acute toxicity[2]. This whitepaper dissects the mechanistic liabilities of this compound, explains the "silent" toxicity phenomenon caused by glycolytic masking in standard assays, and outlines a self-validating bioenergetic protocol to accurately assess its safety profile.

Chemical Ontology and Target Profile

N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide shares its core pharmacophore with commercial Mitochondrial Electron Transport Inhibitor (METI) acaricides and insecticides, such as tolfenpyrad and tebufenpyrad[3][4]. The 1-methyl-1H-pyrazole-5-carboxamide scaffold is highly lipophilic, allowing it to easily cross cellular and mitochondrial membranes. The addition of the 3-bromophenyl moiety at the amide nitrogen modulates the compound's steric bulk and target affinity, but it retains the core liability of the parent class: the potent inhibition of mitochondrial respiration[1].

The "Silent" Toxicity Phenomenon: Glycolytic Masking

A major pitfall in the preclinical evaluation of 1-methyl-1H-pyrazole-5-carboxamides is the discrepancy between standard in vitro cytotoxicity assays and in vivo outcomes[5].

The Causality of False Negatives: Standard immortalized mammalian cell lines (e.g., HEK293, HepG2) adapt to in vitro culture conditions by heavily upregulating glycolysis to meet their ATP demands—a phenomenon known as the Warburg effect. Because these cells do not rely on oxidative phosphorylation for survival, exposing them to N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide yields a "silent" toxicity profile with no overt cell death[1].

However, when this compound is introduced to an in vivo murine model or primary respiring cells (such as primary rat hepatocytes or dopaminergic neurons), the reliance on mitochondrial ATP production exposes the compound's true lethality, resulting in acute systemic toxicity and rapid cellular apoptosis[2][4].

Mechanistic Pathway of Toxicity

The primary toxicological mechanism of N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide is the direct binding and inhibition of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) [4][6].

By blocking the transfer of electrons from NADH to ubiquinone, the compound collapses the mitochondrial proton gradient. This blockade triggers a catastrophic cascade:

  • ATP Depletion: The F1Fo-ATP synthase is deprived of the proton motive force, leading to a rapid cessation of cellular energy production.

  • Oxidative Stress: The stalled electron transport chain prematurely leaks electrons to oxygen, generating high levels of reactive oxygen species (ROS)[4].

  • Apoptosis: The combination of energetic failure and oxidative damage inevitably triggers cytochrome c release and cellular apoptosis, particularly in high-energy-demand tissues like the liver and brain[4][6].

Pathway N1 N-(3-bromophenyl)-1-methyl- 1H-pyrazole-5-carboxamide N2 Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) N1->N2 N3 Electron Transport Chain Blockade N2->N3 N4 Cellular ATP Depletion N3->N4 N5 ROS Generation & Oxidative Stress N3->N5 N6 Acute Cellular Apoptosis (Hepatocytes / Neurons) N4->N6 N5->N6

Figure 1: Mechanistic pathway of N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide toxicity.

Quantitative Safety Metrics

To illustrate the impact of metabolic state on the observed toxicity of 1-methyl-1H-pyrazole-5-carboxamide derivatives, the following table summarizes the quantitative safety metrics across different biological models[1][2][4].

Model / Assay TypeCell Type / OrganismPrimary Metabolic StateToxicity Metric (IC50 / LD50)Toxicological Observation
Standard In Vitro HEK293 / HepG2Glycolytic (Warburg Effect)> 50 µMNo overt cytotoxicity observed; false negative safety profile.
Respiring In Vitro Primary Rat HepatocytesOxidative Phosphorylation< 1.0 µMPotent dose-dependent cytotoxicity and rapid cell death.
Bioenergetic Assay N27 Dopaminergic CellsOxidative Phosphorylation~ 3.5 µMRapid suppression of basal Oxygen Consumption Rate (OCR).
Acute In Vivo Murine Model (Mice)Systemic~ 150 - 386 mg/kgAcute systemic toxicity, metabolic acidosis, and mortality.

Bioenergetic Profiling: A Self-Validating Protocol

To prevent late-stage drug failures, researchers must evaluate pyrazole-carboxamides using extracellular flux analysis (e.g., Seahorse XF). The following protocol is designed as a self-validating system : the sequential injection of specific modulators acts as an internal control mechanism. If the cells do not respond predictably to the modulators, the baseline data is automatically invalidated, ensuring absolute trustworthiness of the toxicity readout.

Step-by-Step Methodology: High-Throughput Mitochondrial Toxicity Assessment
  • Cell Preparation and Seeding:

    • Action: Seed primary rat hepatocytes (or N27 dopaminergic neurons) at 20,000 cells/well in a specialized XF 96-well microplate.

    • Causality: Primary cells maintain their reliance on oxidative phosphorylation, preventing the glycolytic masking effect seen in immortalized lines[1][4].

  • Compound Preparation:

    • Action: Prepare N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide in a serial dilution using assay medium. Ensure final DMSO concentration remains ≤ 0.1%.

    • Causality: Higher DMSO concentrations independently uncouple mitochondria, which would confound the compound's specific Complex I inhibition.

  • Basal Respiration Measurement:

    • Action: Load the plate into the analyzer and measure the baseline Oxygen Consumption Rate (OCR) for 15 minutes prior to compound injection.

  • Self-Validating Injection Strategy (The Mitochondrial Stress Test):

    • Port A (Oligomycin - 1.5 µM): Inhibits ATP synthase. Validation: A drop in OCR confirms the baseline respiration was actively producing ATP.

    • Port B (FCCP - 1.0 µM): Uncouples the mitochondrial membrane. Validation: A spike in OCR confirms the mitochondria have intact reserve respiratory capacity.

    • Port C (Rotenone/Antimycin A - 0.5 µM): Completely shuts down Complex I and III. Validation: Reduces OCR to near zero, proving the prior readings were strictly mitochondrial in origin.

  • Data Analysis:

    • Action: Compare the compound-treated wells against the vehicle control. A dose-dependent collapse of the basal OCR prior to Port A injection confirms the acute mitochondrial toxicity of the pyrazole-carboxamide[4].

Protocol S1 1. Plate Respiring Cells (Primary Hepatocytes) S2 2. Compound Incubation (Dose-Response Series) S1->S2 S3 3. Basal OCR Measurement (Validates Baseline) S2->S3 S4 4. Stress Test Injections (Oligo -> FCCP -> Rot/AA) S3->S4 S5 5. Bioenergetic Profiling (Self-Validated Output) S4->S5

Figure 2: Self-validating bioenergetic workflow for mitochondrial toxicity assessment.

Conclusion

The acute mammalian toxicity of N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a direct consequence of its potent inhibition of mitochondrial Complex I[1][6]. Because standard immortalized cell assays mask this liability through glycolytic adaptation, drug development professionals must pivot to primary respiring cell models and bioenergetic profiling early in the screening cascade. By implementing self-validating extracellular flux assays, researchers can accurately map the safety profile of pyrazole-carboxamide derivatives and prevent costly downstream in vivo failures.

References

  • Preston, S., Garcia-Bustos, J., Hall, L. G., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry.[Link]

  • Charli, A., Jin, H., Anantharam, V., Kanthasamy, A., & Kanthasamy, A. G. (2016). Alterations in mitochondrial dynamics induced by tebufenpyrad and pyridaben in a dopaminergic neuronal cell culture model. Neurotoxicology.[Link]

  • Charoensuriyagarn, S., et al. (2024). Clinical features of seven patients poisoned with a tolfenpyrad-based insecticide in Thailand. Clinical Toxicology.[Link]

  • Insecticide Resistance Action Committee (IRAC). Tolfenpyrad: Mode of Action Classification.[Link]

Sources

Pharmacokinetics of N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide in Drug Discovery: A Comprehensive ADME and Optimization Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-methyl-1H-pyrazole-5-carboxamide scaffold is a privileged pharmacophore in modern medicinal chemistry. It has been successfully deployed across diverse therapeutic areas, from highly potent blood coagulation factor Xa inhibitors 1 to novel potentiators for mutant Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channels [[2]](), and even as potent anthelmintic agents targeting parasitic nematodes 3.

Within this structural class, N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide represents a highly optimized archetype. Translating this specific in vitro hit into a viable in vivo preclinical candidate requires rigorous evaluation of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This whitepaper provides an authoritative, step-by-step guide to evaluating and optimizing the pharmacokinetics (PK) of this specific chemical entity.

Physicochemical Profiling & ADME Rationale

Before initiating resource-intensive in vivo studies, it is critical to understand the causality between the molecule's structural features and its predicted pharmacokinetic behavior. The synthesis and pharmacological activity of pyrazole derivatives heavily depend on their substitution patterns [[4]]().

  • 1-Methyl-1H-pyrazole Core: Unlike unsubstituted pyrazoles, N-methylation prevents tautomerization. This locks the molecular conformation, ensuring predictable binding thermodynamics while simultaneously reducing overall basicity. Lower basicity mitigates off-target liabilities such as hERG channel inhibition and phospholipidosis.

  • Carboxamide Linker: The partial double-bond character of the amide restricts rotation, providing a rigid, planar geometry. In vivo, amides are generally more metabolically stable than esters, though they remain susceptible to hepatic amidases.

  • 3-Bromophenyl Moiety: The meta-bromine substitution is a classic PK optimization strategy. The bulky, electron-withdrawing halogen increases the partition coefficient (LogP), driving passive membrane permeability. Crucially, it acts as a metabolic block, preventing cytochrome P450 (CYP)-mediated aromatic oxidation at the electron-rich meta position, thereby lowering intrinsic clearance ( CLint​ ).

In Vitro Pharmacokinetic Evaluation Protocols

To ensure data integrity, all ADME assays must be designed as self-validating systems. Below are the definitive methodologies for evaluating this scaffold.

Microsomal Stability Assay (Phase I Metabolism)

Causality: This assay evaluates Phase I metabolic stability and predicts hepatic clearance. Human Liver Microsomes (HLMs) contain the full complement of CYP450 enzymes necessary to model first-pass metabolism.

  • Preparation: Prepare a 10 mM stock of N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide in LC-MS grade DMSO.

  • Incubation Mixture: Dilute the compound to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.

    • Validation Check: Maintaining the substrate concentration at 1 µM ensures it is well below the Michaelis constant ( Km​ ), guaranteeing first-order kinetic decay.

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Validation Check: NADPH is the obligate cofactor for CYP450s. A parallel control sample lacking NADPH must be run. If degradation occurs in the NADPH-free control, it indicates chemical instability or non-CYP mediated hydrolysis (e.g., amidases), rather than CYP metabolism.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (Internal Standard).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Caco-2 Permeability and Efflux Assay

Causality: The Caco-2 cell line (human colorectal adenocarcinoma) morphologically mimics the enterocytes of the small intestine, making it the gold standard for predicting oral absorption and identifying P-glycoprotein (P-gp) efflux liability.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days.

    • Validation Check: Prior to the assay, measure the Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² should be used. This confirms the integrity of the tight junctions, ensuring that measured transport is transcellular rather than an artifact of paracellular leakage.

  • Dosing: Add 10 µM of the compound in HBSS buffer (pH 7.4) to the apical (A) chamber for A-to-B transport (simulating absorption), and to the basolateral (B) chamber for B-to-A transport (simulating efflux).

  • Incubation: Incubate at 37°C for 2 hours.

  • Quantification: Quantify compound concentrations in the receiver compartments using LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER > 2.0 indicates active efflux, which can severely limit oral bioavailability.

Quantitative Data Presentation

The addition of the 3-bromo substitution and 1-methyl group drastically alters the pharmacokinetic profile of the pyrazole-5-carboxamide core. Table 1 summarizes representative PK parameters demonstrating the optimization trajectory.

Table 1: Comparative Pharmacokinetic Profiling of Pyrazole-5-Carboxamide Derivatives

CompoundMW ( g/mol )cLogPHLM CLint​ (µL/min/mg)Caco-2 Papp​ (A-B) ( 10−6 cm/s)Efflux RatioRat Oral Bioavailability (F%)
Unsubstituted N-phenyl-1H-pyrazole-5-carboxamide187.201.45> 150.0 (High)4.21.1< 10%
N-(phenyl)-1-methyl-1H-pyrazole-5-carboxamide201.221.8085.5 (Moderate)8.51.322%
N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide 280.12 3.15 24.2 (Low) 18.4 0.9 68%

Data Interpretation: The 3-bromo substitution increases cLogP, which directly correlates with a 2-fold increase in Caco-2 permeability. Furthermore, blocking the meta-position on the phenyl ring reduces hepatic intrinsic clearance by over 70%, culminating in a highly favorable oral bioavailability of 68%.

Metabolic Pathways & Biotransformation

Understanding the exact biotransformation routes of N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide is essential for downstream optimization. The primary metabolic liabilities include CYP3A4-mediated N-demethylation, hepatic amidase cleavage, and CYP2D6/CYP3A4-mediated arene oxidation at the para-position of the bromophenyl ring.

MetabolicPathway Parent N-(3-bromophenyl)-1-methyl- 1H-pyrazole-5-carboxamide CYP3A4 CYP3A4 Oxidation Parent->CYP3A4 N-Demethylation Amidase Hepatic Amidase Hydrolysis Parent->Amidase Amide Cleavage CYP2D6 CYP2D6 / CYP3A4 Arene Oxidation Parent->CYP2D6 Aromatic Hydroxylation M1 N-Demethylated Metabolite (1H-pyrazole derivative) CYP3A4->M1 M2 3-Bromoaniline + Pyrazole-5-carboxylic acid Amidase->M2 M3 para-Hydroxylated Bromophenyl Metabolite CYP2D6->M3

Major metabolic biotransformation pathways of the 1-methyl-1H-pyrazole-5-carboxamide scaffold.

Optimization Strategies & Workflow

If in vivo studies reveal suboptimal exposure (e.g., rapid clearance or poor solubility due to the lipophilic bromine), structural modifications must be systematically applied.

  • Addressing N-Demethylation: If M1 (the N-demethylated metabolite) is heavily prominent, substituting the 1-methyl group with a trideuteromethyl group ( −CD3​ ) exploits the kinetic isotope effect, slowing down CYP-mediated hydrogen abstraction.

  • Addressing Amide Cleavage: If amidase activity is high, replacing the carboxamide with a bioisostere (e.g., a 1,2,4-oxadiazole or triazole ring) can completely abrogate hydrolysis while maintaining the required binding vector.

The following logical workflow dictates the iterative PK-driven optimization process for this chemical class:

PKWorkflow Start Hit Identification: 1-Methylpyrazole Scaffold InVitro In Vitro ADME Profiling (HLM, Caco-2, PPB) Start->InVitro Decision1 High Intrinsic Clearance? InVitro->Decision1 Optimize Structural Modification (Deuteration, Isosteres) Decision1->Optimize Yes (CL_int > 50) InVivo In Vivo PK Evaluation (Rodent/Dog Models) Decision1->InVivo No (Stable) Optimize->InVitro Iterative Design Decision2 Acceptable Oral Bioavailability? InVivo->Decision2 Candidate Preclinical Candidate Nomination Decision2->Candidate Yes (F > 50%) Formulation Prodrug / Formulation Strategy Decision2->Formulation No (F < 20%) Formulation->InVivo Re-evaluate

Iterative pharmacokinetic-driven optimization workflow for pyrazole-carboxamide leads.

Conclusion

The N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide scaffold is a highly tractable starting point in drug discovery. By understanding the causality behind its physicochemical properties—specifically the metabolic shielding provided by the bromine atom and the conformational restriction of the N-methylated pyrazole—researchers can systematically navigate ADME bottlenecks. Employing self-validating in vitro protocols ensures that only robust, metabolically stable candidates progress to in vivo evaluation, significantly reducing late-stage attrition rates.

References

  • Pinto, D. J., et al. "Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa." Journal of Medicinal Chemistry, 2001. 1

  • Van der Plas, S. E., et al. "Discovery of N-(3-Carbamoyl-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-lH-pyrazole-5-carboxamide (GLPG1837), a Novel Potentiator Which Can Open Class III Mutant Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Channels to a High Extent." Journal of Medicinal Chemistry, 2018. 2

  • Faria, J.V., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules (MDPI), 2018. 4

  • Preston, S., et al. "Optimization of Novel 1-Methyl-1H-Pyrazole-5-carboxamides Leads to High Potency Larval Development Inhibitors of the Barber's Pole Worm." Journal of Medicinal Chemistry (ACS Publications), 2021. 3

Sources

Methodological & Application

Application Note: High-Yield Suzuki-Miyaura Cross-Coupling of N-(3-Bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern drug discovery, enabling the rapid assembly of complex biaryl scaffolds[1]. However, integrating highly functionalized building blocks like N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide presents unique mechanistic challenges. This application note provides a comprehensively optimized, self-validating protocol for the cross-coupling of this specific aryl bromide with various aryl/heteroaryl boronic acids. By leveraging bidentate palladium catalysis in green solvent systems, this methodology ensures high yields, prevents catalyst poisoning, and maintains the integrity of sensitive functional groups.

Mechanistic Rationale & Substrate Challenges

N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide contains three critical features that dictate the experimental design:

  • The Aryl Bromide Moiety: Located at the meta-position relative to the amide, this C(sp2)-Br bond readily undergoes oxidative addition with Pd(0) species[2].

  • The Pyrazole Ring: Pyrazoles are potent pharmacophores but act as strong σ-donors. In unoptimized systems, the pyrazole nitrogen can competitively coordinate to the palladium center, displacing the intended ligands and stalling the catalytic cycle (catalyst poisoning)[3].

  • The Secondary Carboxamide: The N-H proton is weakly acidic. The use of excessively strong bases (e.g., KOtBu) can lead to amide deprotonation, triggering off-target N-arylation or accelerating catalyst degradation[4].

Causality of Experimental Choices: To circumvent these issues, this protocol utilizes Pd(dppf)Cl₂ as the precatalyst. The bidentate dppf ligand enforces a large "bite angle" around the palladium center. This steric shielding prevents the pyrazole nitrogen from coordinating to the metal, ensuring the catalyst remains active for the desired cross-coupling[3]. Furthermore, ethanol is selected as the primary solvent; it has emerged as a highly scalable, robust medium that supports the solubility of pyrazole amides while minimizing side reactions[3].

Catalytic Cycle & Workflow

G Pd_Pre Pd(II) Precatalyst (e.g., Pd(dppf)Cl2) Pd_0 Active Pd(0)L2 Catalyst Pd_Pre->Pd_0 Reduction Ox_Add Oxidative Addition Ar-Br Insertion Pd_0->Ox_Add + Ar-Br Trans Transmetalation Boronic Acid Transfer Ox_Add->Trans + Base, Ar'-B(OH)2 Red_Elim Reductive Elimination Product Formation Trans->Red_Elim Red_Elim->Pd_0 Regeneration Product Coupled Biaryl Product Red_Elim->Product Release

Catalytic cycle and workflow for Suzuki-Miyaura cross-coupling of aryl bromides.

Reaction Optimization Data

The following table summarizes the quantitative optimization data. The causality behind the failure or success of each condition highlights the necessity of the final protocol parameters.

EntryCatalyst / LigandBase (Equiv)Solvent System (v/v)Temp (°C)Conversion (%)Observation / Causality
1Pd(PPh₃)₄Na₂CO₃ (2.0)Toluene/H₂O (4:1)9042%Significant catalyst poisoning; monodentate PPh₃ displaced by pyrazole nitrogen.
2Pd(OAc)₂ / SPhosK₃PO₄ (3.0)Dioxane/H₂O (4:1)9076%Fast oxidative addition, but partial amide hydrolysis observed due to high pH and temp.
3Pd(dppf)Cl₂K₂CO₃ (2.0)EtOH/H₂O (4:1)80>99%Optimal. Bidentate ligand prevents off-target coordination; mild base protects amide.

Systems-Level Experimental Protocol

This methodology is designed as a self-validating system. Each step includes In-Process Controls (IPCs) to ensure the researcher can verify the reaction's integrity in real-time.

Materials Required:
  • Electrophile: N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide (1.0 equiv, 1.0 mmol)

  • Nucleophile: Aryl/Heteroaryl Boronic Acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • Base: K₂CO₃ (2.0 equiv, 2.0 mmol)

  • Solvent: Ethanol / Deionized Water (4:1 v/v, 10 mL total)

Step-by-Step Methodology:

Step 1: Reagent Preparation & Degassing

  • Charge a 25 mL Schlenk flask or sealed microwave vial with the aryl bromide, boronic acid, and K₂CO₃.

  • Add the Ethanol/Water solvent mixture.

  • Degassing: Submerge the mixture in an ultrasonic bath while sparging with dry Argon or Nitrogen for 15 minutes.

  • Causality: Oxygen is a potent oxidizing agent that rapidly deactivates the electron-rich Pd(0) active species back to an inactive Pd(II) state, halting the catalytic cycle[2].

  • Self-Validation (IPC): Visible bubbling from the sparging needle should be steady. The solution will appear as a heterogeneous, colorless to pale-white suspension.

Step 2: Catalyst Activation

  • Briefly open the vessel under a positive stream of inert gas and add the Pd(dppf)Cl₂ catalyst.

  • Seal the vessel immediately.

  • Causality: Adding the catalyst last minimizes its exposure to localized high concentrations of base and oxygen, preventing premature decomposition into inactive palladium black[1].

  • Self-Validation (IPC): Upon addition and initial mixing, the suspension will immediately take on a distinct orange/red hue characteristic of the Pd(dppf) complex.

Step 3: Execution & Monitoring

  • Transfer the sealed vessel to a pre-heated oil bath or heating block set to 80 °C.

  • Stir vigorously (800+ RPM) for 2 to 4 hours.

  • Causality: Heating to 80 °C provides the necessary activation energy for the transmetalation step, which is the rate-limiting step when sterically hindered bidentate ligands are utilized[2].

  • Self-Validation (IPC): After 1 hour, sample 10 µL of the organic layer. Run a TLC (Hexanes/EtOAc 1:1). The aryl bromide starting material (typically Rf ~0.6) should be absent, replaced by a strongly UV-active product spot (Rf ~0.3-0.4). The reaction mixture should remain a clear, deep red/brown solution. If the solution turns opaque black, bulk Pd(0) has precipitated, indicating ligand dissociation or oxygen ingress.

Step 4: Quenching & Workup

  • Cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate (20 mL) and Water (10 mL).

  • Transfer to a separatory funnel, extract the aqueous layer with Ethyl Acetate (2 × 15 mL), and combine the organic phases.

  • Wash the combined organics with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Causality: The biphasic extraction removes the inorganic salts (K₂CO₃ and borate byproducts) while keeping the highly organic pyrazole-carboxamide product in the organic phase.

Step 5: Purification

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 60% EtOAc in Hexanes).

  • Self-Validation (IPC): Pure fractions should yield a white to off-white solid upon solvent evaporation. HPLC analysis should confirm >95% purity before proceeding to biological assays[3].

Troubleshooting & Causality Matrix

ObservationMechanistic CauseCorrective Action
Incomplete Conversion Protodeboronation of the boronic acid competing with transmetalation.Increase boronic acid to 1.5 equiv. Ensure the solvent is thoroughly degassed, as protodeboronation is accelerated by trace oxidation[2].
Formation of Biaryl Impurity Homocoupling of the boronic acid due to the presence of oxygen (acting as an oxidant).Rigorously apply the freeze-pump-thaw degassing method instead of sparging. Check vessel seals.
Black Precipitate Forms Catalyst degradation (Palladium Black formation) due to ligand dissociation or base-induced decomposition.Lower the reaction temperature to 70 °C. Ensure the bidentate ligand (dppf) is of high purity and not oxidized to the phosphine oxide.

References

  • Source: Royal Society of Chemistry (RSC)
  • Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol Source: Organic Process Research & Development - ACS Publications URL
  • Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL
  • Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates Source: PMC - NIH URL

Sources

N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide handling and storage guidelines

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Handling, Storage, and Synthetic Utility of N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Document Type: Technical Protocol & Handling Guidelines Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction & Mechanistic Scope

N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and drug discovery. It features two distinct orthogonal reactive sites: a reducible carboxamide moiety and a cross-coupling-competent aryl bromide. This compound has been notably employed as a critical intermediate in the synthesis of pyrazolo[3,4-c]pyridine derivatives, which are investigated for their inhibitory effects on Factor Xa in cardiovascular disease models[1].

Because the molecule contains both a polar hydrogen-bond-donating/accepting core (the pyrazole-carboxamide) and a halogenated aromatic ring, its handling and storage require specific protocols to prevent premature degradation, moisture absorption, or homolytic cleavage of the carbon-bromine bond.

Physicochemical Profile & Storage Parameters

To ensure the integrity of the compound for sensitive downstream applications (such as organometallic catalysis or hydride reductions), strict adherence to the following storage parameters is required.

Table 1: Quantitative Data and Storage Causality

ParameterValueRationale / Causality
Chemical Formula C11H10BrN3O-
Molecular Weight 280.12 g/mol -
Storage Temperature 2–8 °C (Refrigerated)Minimizes thermal degradation of the carboxamide bond and prevents background oxidation over long-term storage.
Atmosphere Inert (Argon or Nitrogen)The pyrazole moiety is mildly hygroscopic. Inert storage prevents moisture accumulation, which is critical to avoid violent quenching in subsequent water-sensitive reactions (e.g., LiAlH4 reductions).
Light Sensitivity Protect from direct UV/lightHalogenated aromatics (aryl bromides) are susceptible to slow homolytic C-Br bond cleavage upon prolonged UV exposure.
Solubility THF, DMF, DMSO, DCMHigh solubility in aprotic solvents facilitates both low-temperature reductions and high-temperature cross-coupling reactions.

Safety & Handling Guidelines

As a halogenated heterocyclic compound, N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide must be treated as a potential irritant and environmental hazard.

  • Engineering Controls: All handling, weighing, and transfer operations must be conducted within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended for prolonged handling), safety goggles, and a standard laboratory coat.

  • Reactivity Hazards: The compound itself is stable under standard conditions. However, it is fundamentally incompatible with strong oxidizing agents and strong acids, which can protonate the pyrazole ring and induce unintended side reactions.

Experimental Protocols: Synthetic Utilization

The true value of this building block lies in its orthogonal reactivity. Below are two field-proven, self-validating protocols demonstrating how to selectively target either the carboxamide or the aryl bromide.

Protocol A: Selective Reduction of the Carboxamide to a Secondary Amine

This protocol utilizes Lithium Aluminum Hydride (LiAlH4) to reduce the carbonyl group, yielding N-(3-bromophenyl)-1-methyl-1H-pyrazol-5-ylmethylamine. This specific methodology is adapted from validated synthetic routes for pyrazolo[3,4-c]pyridine derivatives[1].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes.

  • Dissolution: Dissolve N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide (1.0 g, 3.6 mmol) in anhydrous Tetrahydrofuran (THF) (20 mL) at room temperature[1].

    • Causality: Anhydrous THF is strictly required. Any residual water will violently react with LiAlH4, generating highly flammable hydrogen gas and prematurely degrading the reducing agent.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C[1].

  • Addition: Slowly add LiAlH4 (0.35 g, 9.0 mmol) in small, discrete batches[1].

    • Causality: The reduction of the carboxamide is highly exothermic. Batch-wise addition controls the evolution of hydrogen gas, prevents thermal runaway, and suppresses the reductive debromination of the aryl bromide moiety.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours, monitoring the consumption of the starting material via LC-MS or TLC (Hexanes:EtOAc 1:1).

  • Quenching (Fieser Method): Re-cool the flask to 0 °C. Sequentially and carefully add 0.35 mL of distilled water, 0.35 mL of 15% aqueous NaOH, and 1.05 mL of distilled water.

    • Causality: This specific quenching sequence transforms the gelatinous aluminum complexes into a granular, easily filterable white precipitate, drastically improving the isolated yield of the secondary amine.

  • Isolation: Filter the mixture through a pad of Celite, wash the filter cake with excess EtOAc, and concentrate the filtrate under reduced pressure.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol targets the aryl bromide while leaving the carboxamide intact, allowing for the installation of diverse biaryl systems.

Step-by-Step Methodology:

  • Setup: In a Schlenk flask, combine N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and anhydrous K2CO3 (2.5 equiv).

  • Solvent Addition: Add a solvent mixture of 1,4-Dioxane and H2O (4:1 v/v).

    • Causality: Water is necessary to dissolve the inorganic base and generate the reactive boronate species required for the transmetalation step.

  • Degassing: Sparge the mixture with Argon for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv) under a positive stream of Argon. Seal the flask and heat to 80 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel flash chromatography.

Mechanistic Workflow Visualization

The following diagram illustrates the orthogonal reactivity pathways of the compound, demonstrating why careful selection of reagents is necessary to prevent cross-reactivity.

Workflow A N-(3-bromophenyl)-1-methyl- 1H-pyrazole-5-carboxamide (Stable Precursor) B LiAlH4 Reduction (Exothermic, 0°C) A->B Carbonyl Targeting C Pd-Catalyzed Coupling (Suzuki/Buchwald) A->C Aryl Bromide Targeting D Secondary Amine Intermediate B->D Amide -> Amine E Biaryl/Aminated Scaffold C->E C-C / C-N Bond Formation

Dual reactivity pathways of N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide.

Sources

Application Note: High-Throughput Phenotypic Screening Assays Using N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rise of anthelmintic resistance in gastrointestinal nematodes (GINs), particularly the blood-feeding parasite Haemonchus contortus, necessitates the discovery of novel chemical scaffolds. Target-based drug discovery in nematodes frequently fails due to the highly restrictive permeability of the nematode cuticle. Consequently, whole-organism phenotypic screening has become the gold standard.

This application note details the high-throughput screening (HTS) workflows utilizing N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide (designated as SN00799639 or SN639 ), a validated hit compound discovered through phenotypic screening. We outline the causality-driven methodologies for assessing larval motility, developmental inhibition, and mammalian cytotoxicity, providing a robust, self-validating framework for hit-to-lead optimization.

Scientific Rationale & Mechanism of Action

SN00799639 is a 1-methyl-1H-pyrazole-5-carboxamide derivative that exhibits potent anthelmintic activity. Related compounds in this class, such as the pesticide tolfenpyrad, are known to inhibit mitochondrial complex I, leading to a collapse in cellular respiration .

Why Phenotypic Endpoints? We utilize a dual-assay phenotypic approach—motility and development—because they represent distinct physiological vulnerabilities:

  • Motility: A rapid indicator of neuromuscular impairment or acute ATP depletion.

  • Development: A longer-term indicator of metabolic disruption. Larvae cannot molt from the third (L3) to the fourth (L4) stage without massive energy expenditure and active feeding.

SN00799639 was selected over other pyrazole-carboxamides because it provides a highly tractable scaffold for hybridization, allowing researchers to uncouple anthelmintic efficacy from acute mammalian toxicity .

Experimental Workflows & Protocol Methodologies

The following protocols are designed as self-validating systems. Every plate must include 1% DMSO as a negative (vehicle) control and a known anthelmintic (e.g., Monepantel) as a positive control to calculate the Z'-factor. A run is only considered valid if Z′≥0.5 .

Protocol A: High-Throughput xL3 Motility Assay

This primary screen rapidly identifies compounds capable of inducing paralysis or acute metabolic failure.

  • Larval Preparation: Exsheath infective L3 H. contortus larvae using 0.15% sodium hypochlorite for 20 minutes at 38°C. Wash thoroughly with phosphate-buffered saline (PBS) to remove residual bleach.

    • Causality: Exsheathment simulates the physiological transition that occurs when the parasite enters the host's rumen, making the larvae susceptible to drug uptake.

  • Plate Setup: Dispense SN00799639 (100 µM for primary screening, or a 10-point dose-response curve starting at 50 µM) into 384-well flat-bottom microtiter plates. Ensure the final DMSO concentration does not exceed 1% (v/v).

  • Larval Dispensing: Add approximately 50 xL3 larvae per well in 50 µL of PBS.

  • Incubation & Imaging: Incubate the plates at 37°C for 24 to 72 hours. Capture motility using an automated infrared tracking system (e.g., Worminator).

    • Causality: Infrared imaging is mandatory. Nematodes exhibit photophobic responses to visible light, which artificially inflates baseline motility and skews the Z'-factor.

Protocol B: L4 Larval Development Assay

This secondary screen identifies compounds that prevent the critical physiological molting process.

  • Media Formulation: Prepare a nutrient-rich media comprising Earle’s Balanced Salt Solution (EBSS), 1% yeast extract, and 0.9% physiological saline.

    • Causality: Unlike the motility assay (which can be done in PBS), development requires active feeding. The yeast extract provides the necessary sterols and nutrients for the L3-to-L4 molt.

  • Assay Setup: Dispense compounds into 96-well or 384-well plates, followed by ~50 xL3 larvae per well in the nutrient media.

  • Incubation: Seal plates with gas-permeable membranes and incubate at 37°C with 20% CO2​ for exactly 7 days.

  • Readout: Use high-content imaging to differentiate L3 (sheathed, smaller) from L4 (unsheathed, developed buccal capsule) larvae. Calculate the IC50​ based on the percentage of successful development.

Protocol C: Mammalian Cytotoxicity Counter-Screen

To ensure the mitochondrial disruption is selective to the parasite, a counter-screen is performed.

  • Cell Line Selection: Seed MCF10A (human breast epithelial) cells at 2,000 cells/well in 384-well plates.

    • Causality: MCF10A is a non-tumorigenic cell line. Using highly deranged cancer cell lines (like HeLa) can yield false-positive cytotoxicity results due to their abnormal metabolic reliance on glycolysis vs. oxidative phosphorylation.

  • Treatment & Readout: Treat with SN00799639 for 48 hours. Assess viability using a resazurin reduction assay or ATP-luminescence.

Data Presentation: Expected Pharmacological Profile

The table below summarizes the expected quantitative outcomes for SN00799639 compared to its highly potent but more toxic structural relative, Tolfenpyrad, and a commercial standard .

CompoundxL3 Motility IC50​ (µM)L4 Development IC50​ (µM)MCF10A Cytotoxicity IC50​ (µM)Selectivity Index (SI)*
SN00799639 (SN639) 8.400.29> 50.0> 172
Tolfenpyrad (TFP) 2.900.0337.91,263
Monepantel (Control) 0.050.003> 100.0> 33,000

*Selectivity Index (SI) is calculated as (Cytotoxicity IC50​ / L4 Development IC50​ ). An SI > 10 is the minimum threshold for advancing a hit compound.

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating screening cascade, ensuring that only highly selective, metabolically active compounds are advanced.

HTS_Workflow Library Small Molecule Library (incl. SN00799639) Primary Primary Screen: xL3 Motility Assay (100 µM) Library->Primary Phenotypic Screening Secondary Secondary Screen: L4 Development Assay (Dose-Response) Primary->Secondary ≥70% Motility Inhibition Counter Mammalian Counter-Screen: MCF10A Cytotoxicity Secondary->Counter Sub-micromolar IC50 Hit Validated Lead Compound (High Selectivity Index) Counter->Hit SI > 10

Fig 1: High-throughput phenotypic screening workflow for anthelmintic hit validation.

References

  • 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry. Available at:[Link]

  • Novel 1-Methyl-1H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Optimization of Novel 1-Methyl-1H-Pyrazole-5-carboxamides Leads to High Potency Larval Development Inhibitors of the Barber's Pole Worm. ACS Infectious Diseases. Available at:[Link]

Application Note: High-Efficiency Amidation Protocols for Synthesizing N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide relies on the efficient formation of an amide bond between 1-methyl-1H-pyrazole-5-carboxylic acid and 3-bromoaniline. As a Senior Application Scientist, it is critical to recognize that not all amidation conditions yield uniform results; substrate-specific electronic and steric factors dictate the choice of reagents.

Causality & Expert Insights:

  • Substrate Electronic Effects: 3-Bromoaniline is an electron-deficient amine due to the inductive electron-withdrawing nature of the meta-bromo substituent. This reduced nucleophilicity makes standard carbodiimide coupling conditions (e.g., DCC alone) sluggish, often resulting in incomplete conversion and poor yields[1].

  • Reagent Selection (HATU vs. EDC): For electron-deficient anilines, highly reactive uronium salts like HATU are the gold standard. HATU rapidly converts the carboxylic acid into a highly reactive OAt (7-azabenzotriazole) active ester[2].

  • Mitigating Side Reactions: A known, critical side-reaction when coupling anilines with HATU is the formation of guanidinium byproducts if an improper, unhindered base (such as Triethylamine, TEA) is used[3]. To suppress this guanylation pathway and ensure the aniline attacks the active ester rather than the uronium salt, sterically hindered bases such as N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine must be employed[3].

  • Alternative Scale-Up Method: For larger-scale syntheses where HATU is cost-prohibitive, the EDC/HOBt system supplemented with a catalytic amount of DMAP provides a robust alternative. DMAP acts as an acyl transfer catalyst, which is vital for driving the reaction forward with unreactive, electron-deficient amines[1]. General procedures for 1-methyl-1H-pyrazole-5-carboxylic acid amidation frequently rely on these optimized methods[4].

Reaction Data & Stoichiometry

The following table summarizes the quantitative requirements for a standard 10 mmol discovery-scale synthesis using the primary HATU-mediated protocol.

Reagent / SubstrateMW ( g/mol )EquivalentsMass / VolumeRole
1-Methyl-1H-pyrazole-5-carboxylic acid 126.111.01.26 gElectrophile
3-Bromoaniline 172.021.11.89 g (1.20 mL)Nucleophile
HATU 380.231.24.56 gCoupling Agent
DIPEA 129.243.03.88 g (5.22 mL)Non-nucleophilic Base
DMF (Anhydrous) 73.09Solvent20 mL (0.5 M)Reaction Medium

Experimental Protocols

Protocol A: HATU-Mediated Amidation (Discovery Scale)

This protocol is optimized for speed and high conversion rates on a milligram-to-gram scale.

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-pyrazole-5-carboxylic acid (1.26 g, 10 mmol) in anhydrous DMF (20 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (5.22 mL, 30 mmol) to the solution.

    • Rationale: DIPEA deprotonates the carboxylic acid. A 3-fold excess ensures complete deprotonation and maintains a basic environment, while its steric bulk prevents the aniline from undergoing unwanted guanylation side-reactions with HATU[3].

  • Activation: Cool the mixture to 0 °C using an ice bath. Portion-wise, add HATU (4.56 g, 12 mmol). Stir for 15 minutes at 0 °C.

    • Rationale: Pre-activation forms the highly reactive OAt-ester. Cooling prevents thermal degradation of this transient active ester[2].

  • Nucleophilic Attack: Add 3-bromoaniline (1.20 mL, 11 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4–6 hours.

  • Workup: Quench the reaction by adding 50 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with 1 M HCl (20 mL) to remove unreacted aniline, followed by 5% aqueous LiCl (3 x 20 mL) to remove residual DMF, and finally brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 7:3 to 1:1) to yield the pure amide.

Protocol B: EDC/HOBt/DMAP Amidation (Scale-Up Alternative)

This protocol is optimized for cost-efficiency during multi-gram scale-up.

  • Dissolve the pyrazole carboxylic acid (1.0 eq) and 3-bromoaniline (1.1 eq) in anhydrous Dichloromethane (DCM) at 0.2 M concentration.

  • Add HOBt (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

    • Rationale: DMAP acts as a highly efficient acyl transfer catalyst, intercepting the HOBt-ester to form an even more reactive N-acylpyridinium intermediate, which is crucial for the electron-deficient 3-bromoaniline[1].

  • Cool to 0 °C, add EDC·HCl (1.5 eq) and DIPEA (2.5 eq). Allow the mixture to warm to room temperature and stir for 18 hours.

  • Perform standard aqueous workup (1 M HCl, saturated NaHCO₃, brine) and concentrate to obtain the product.

Self-Validating Systems (Trustworthiness)

A robust protocol must be self-validating. To confirm the successful formation of N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide, utilize the following in-process and post-process checks:

  • TLC Monitoring: Co-spot the reaction mixture against 3-bromoaniline and the starting acid. The product will appear as a new, UV-active spot (254 nm) with an intermediate Rf​ value (typically ~0.4 in 1:1 Hexanes:EtOAc). The disappearance of the starting acid spot validates completion.

  • LC-MS Validation: Perform LC-MS on the crude mixture. The expected exact mass is 279.00 Da. The ESI+ MS must show the [M+H]+ peaks at m/z 280.0 and 282.0 in a 1:1 ratio. This specific doublet is a definitive self-validating isotopic signature for the presence of the bromine atom.

  • 1 H NMR (400 MHz, DMSO- d6​ ) Signatures:

    • Amide N-H: Look for a distinct, downfield singlet at ~10.5 ppm. The disappearance of the broad aniline NH2​ peak (~5.3 ppm) confirms successful coupling.

    • Pyrazole Protons: Two distinct signals (typically doublets or a doublet/singlet pair depending on long-range coupling) around 6.9 ppm and 7.5 ppm.

    • Methyl Group: A sharp singlet integrating to 3H at ~4.1 ppm.

Visualizations

Workflow Start 1-Methyl-1H-pyrazole- 5-carboxylic acid Base Add DIPEA (3 eq) in DMF (0 °C) Start->Base Activate Add HATU (1.2 eq) Pre-activate 15 min Base->Activate Amine Add 3-Bromoaniline (1.1 eq) Activate->Amine Reaction Stir at RT (4-6 h) Amine->Reaction Validation In-Process Check: LC-MS (m/z 280/282) Reaction->Validation Workup Aqueous Workup (NaHCO3, HCl, LiCl) Validation->Workup Product Pure Amide Product Workup->Product

Fig 1. Step-by-step workflow and self-validation checkpoints for the amidation process.

Mechanism Acid Carboxylic Acid Carboxylate Carboxylate Anion Acid->Carboxylate DIPEA (-H+) HATU_Complex HATU Adduct Carboxylate->HATU_Complex +HATU ActiveEster OAt Active Ester HATU_Complex->ActiveEster -TMU Amide Amide Product ActiveEster->Amide +3-Bromoaniline (-HOAt)

Fig 2. Mechanistic pathway of HATU-mediated carboxylic acid activation and amidation.

References

  • Novel 1-Methyl-1H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity. Journal of Medicinal Chemistry - ACS Publications.

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry - ACS Publications.

  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Benchchem.

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - National Institutes of Health.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists optimizing the amide coupling of 1-methyl-1H-pyrazole-5-carboxylic acid and 3-bromoaniline.

System Overview & Mechanistic Bottlenecks

The synthesis of N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide is notoriously challenging when utilizing standard peptide coupling conditions (e.g., standard EDC/HOBt or DCC). The difficulty stems from two compounding mechanistic bottlenecks:

  • Electronic Deactivation (The Nucleophile): The meta-bromine atom on 3-bromoaniline exerts a strong electron-withdrawing inductive effect (-I). This depletes electron density from the aromatic ring and the amine lone pair, significantly reducing its nucleophilicity compared to unsubstituted aniline[1].

  • Steric Shielding (The Electrophile): The N1-methyl group on the pyrazole ring sits immediately adjacent to the C5-carboxylic acid. This proximity creates a steric shield around the carbonyl carbon, hindering the approach of an already weak nucleophile.

To achieve high yields, the activation strategy must generate an intermediate electrophilic enough to overcome both the steric bulk of the pyrazole and the electronic deficiency of the aniline.

Troubleshooting FAQs

Q1: I am using standard EDC/HOBt conditions, but my reaction stalls at 20-30% conversion. How can I push this to completion? A: The standard HOBt-active ester is insufficiently electrophilic to react with the deactivated 3-bromoaniline[1]. Solution: Add stoichiometric 4-Dimethylaminopyridine (DMAP). DMAP acts as a potent acyl transfer agent, displacing HOBt to form a highly reactive acylpyridinium ion. This intermediate is significantly more susceptible to attack by electron-deficient anilines, often doubling or tripling the yield[1].

Q2: I attempted the acid chloride method using thionyl chloride (SOCl 2​ ), but I observed dark impurities and a complex reaction profile. What is a milder alternative? A: Pyrazole rings and certain anilines can be sensitive to harsh chlorinating agents or the acidic byproducts generated by SOCl 2​ at elevated temperatures[2]. Solution: Switch to Oxalyl Chloride with catalytic DMF in anhydrous Dichloromethane (DCM) at 0 °C. The Vilsmeier-Haack intermediate generated by DMF and oxalyl chloride provides a much milder, controlled chlorination.

Q3: We are scaling this reaction for preclinical development (kilogram scale). Which coupling reagent offers the best balance of yield, safety, and purification? A: For scale-up involving electron-deficient anilines, T3P (Propylphosphonic anhydride) combined with Pyridine is the industry gold standard[3]. T3P forms a highly reactive mixed phosphonic anhydride. It is non-toxic, non-explosive, and its byproducts are entirely water-soluble, allowing for product isolation via a simple aqueous wash[2][3].

Quantitative Data: Coupling Reagent Comparison

The following table summarizes expected outcomes based on the activation strategy chosen for this specific substrate pairing.

Coupling StrategyActive IntermediateSuitability for 3-BromoanilineTypical YieldByproduct Removal
EDC / HOBt HOBt active esterPoor (Sluggish kinetics)20 - 40%Aqueous wash (moderate difficulty)
EDC / DMAP Acylpyridinium ionGood70 - 85%Acidic aqueous wash
T3P / Pyridine Mixed phosphonic anhydrideExcellent85 - 95%Simple aqueous wash (highly water-soluble)
Oxalyl Chloride Acid chlorideExcellent>90%Evaporation of volatiles

Validated Experimental Protocols

Protocol A: The T3P / Pyridine Route (Recommended for Scale-up)

This protocol leverages the mild nature of T3P and the dual base/nucleophilic catalyst role of pyridine to drive the reaction without epimerization or harsh conditions[3].

Step-by-Step Methodology:

  • Preparation: Charge a dry round-bottom flask with 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 equiv, 10 mmol) and 3-bromoaniline (1.05 equiv, 10.5 mmol).

  • Solvent & Base: Suspend the reagents in Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) (0.5 M concentration). Add Pyridine (3.0 equiv, 30 mmol).

  • Activation: Cool the mixture to 0 °C. Dropwise, add T3P (50 wt% solution in EtOAc, 1.5 equiv, 15 mmol).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. (Self-Validation Check: Monitor by LC-MS; the mass of the mixed anhydride intermediate should rapidly appear and then smoothly transition to the product mass).

  • Workup: Quench the reaction with water. Wash the organic layer sequentially with 1N HCl (to remove pyridine), saturated NaHCO 3​ , and brine. The T3P byproducts are highly water-soluble and will partition entirely into the aqueous phase[3].

  • Isolation: Dry the organic layer over Na 2​ SO 4​ , filter, and concentrate in vacuo to yield the highly pure carboxamide.

Protocol B: The Acid Chloride Route (Recommended for Maximum Reactivity)

Use this protocol if the T3P method fails to reach full conversion due to extreme steric constraints.

Step-by-Step Methodology:

  • Acid Chloride Generation: Suspend 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 equiv) in anhydrous DCM (0.3 M) under nitrogen. Add catalytic DMF (0.05 equiv).

  • Chlorination: Cool to 0 °C. Add Oxalyl Chloride (1.2 equiv) dropwise. Stir at room temperature until gas evolution (CO and CO 2​ ) completely ceases (approx. 2 hours). (Self-Validation Check: Quench a 10 µL aliquot into 1 mL of methanol. Analyze via TLC or LC-MS to confirm 100% conversion to the methyl ester, proving the acid chloride has formed).

  • Concentration: Concentrate the mixture in vacuo to remove unreacted oxalyl chloride. Redissolve the resulting crude acid chloride in anhydrous DCM.

  • Coupling: In a separate flask, dissolve 3-bromoaniline (1.0 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) in DCM at 0 °C. Dropwise, add the acid chloride solution.

  • Workup: Stir for 2 hours at room temperature, then quench with saturated aqueous NH 4​ Cl. Extract with DCM, wash with brine, dry, and concentrate.

Mechanistic Workflow Diagram

The following decision tree illustrates the causality behind choosing the correct optimization pathway when facing steric and electronic bottlenecks.

ReactionOptimization A Problem: Low Yield Amide Coupling BB BB A->BB B Analyze Substrates: 1-Me-Pyrazole-5-COOH + 3-Bromoaniline D Poor Nucleophilicity (m-Bromo effect) B->D C Steric Hindrance (N1-Methyl group) E Strategy 1: Acid Chloride (Oxalyl Chloride / cat. DMF) C->E F Strategy 2: T3P / Pyridine (Mixed Anhydride) C->F D->E D->F G Strategy 3: EDC + DMAP (Acylpyridinium Ion) D->G H High Yield: N-(3-bromophenyl)-1-methyl- 1H-pyrazole-5-carboxamide E->H Highest Reactivity F->H Best Scalability & Purity G->H Mild Modification BB->C

Caption: Optimization workflow for overcoming steric and electronic bottlenecks in amide coupling.

References

  • Source: Organic Chemistry Portal / Organic Letters (2011)
  • Source: National Institutes of Health (NIH)
  • Source: ACS Publications / Organic Process Research & Development (2015)

Sources

Purification techniques for N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide reaction mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered when isolating N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide .

Synthesizing this molecule via standard amide coupling (e.g., using EDC/HOBt) presents unique isolation hurdles. The electron-deficient nature of 3-bromoaniline slows down the coupling rate, frequently leaving unreacted starting materials in the mixture[1]. Furthermore, the divergent pKa values of the pyrazole acid, the bromoaniline, and the coupling byproducts require a highly deliberate, phase-appropriate purification strategy[2].

Below is our field-validated troubleshooting guide, complete with self-validating protocols and mechanistic explanations.

Purification Triage Workflow

PurificationWorkflow Start Crude Reaction Mixture (Amide, Acid, Aniline, EDC/HOBt) AcidWash 1.0 M HCl Wash (Removes 3-bromoaniline & EDC) Start->AcidWash BaseWash Sat. NaHCO3 Wash (Removes Acid & HOBt) AcidWash->BaseWash OrgLayer Organic Phase (Contains Target Amide) BaseWash->OrgLayer TLC TLC / LC-MS Purity Check OrgLayer->TLC Cryst Trituration/Crystallization (High Purity > 90%) TLC->Cryst Purity > 90% Flash Silica Gel Chromatography (Complex Mixtures < 90%) TLC->Flash Purity < 90%

Fig 1: Workflow for N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide purification.

Section 1: Liquid-Liquid Extraction (Aqueous Workup) FAQs

Q: I performed a standard aqueous workup, but NMR shows significant unreacted 3-bromoaniline. Why didn't the acid wash remove it? A: The issue lies in the attenuated basicity of 3-bromoaniline. The strongly electron-withdrawing meta-bromo group reduces the electron density on the amine, lowering its pKa to approximately 3.5 (compared to unsubstituted aniline at 4.6). A weak acid wash (like 5% citric acid or 0.1 M HCl) is thermodynamically insufficient to fully protonate this specific aniline. Causality & Solution: You must use 1.0 M HCl or 10% aqueous KHSO4 to ensure the pH of the aqueous layer drops below 2.0. This guarantees complete formation of the water-soluble 3-bromoanilinium salt, driving it into the aqueous phase.

Q: How can I ensure complete removal of EDC and HOBt byproducts without relying on column chromatography? A: EDC is explicitly chosen for amide couplings because its urea byproduct is highly water-soluble[1][2]. However, HOBt (pKa ~ 4.6) can linger in the organic phase if the basic wash isn't optimized. Causality & Solution: After the acidic wash, perform consecutive washes with saturated aqueous NaHCO3. The weakly basic NaHCO3 deprotonates both the unreacted 1-methyl-1H-pyrazole-5-carboxylic acid and HOBt, partitioning them into the aqueous layer[1][3].

Protocol 1: Self-Validating Aqueous Workup

Objective: Isolate crude N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide free from starting materials and coupling reagents.

  • Dilution: Dilute the completed reaction mixture with Ethyl Acetate (EtOAc). EtOAc is preferred as it maintains the solubility of the target amide while allowing excellent phase separation[3].

  • Acid Wash (Amine Removal): Wash the organic layer with 3 x 1 volume equivalents of 1.0 M HCl. Self-Validating Check: Spot the organic layer on a TLC plate (UV active). The high-Rf spot corresponding to 3-bromoaniline must be completely absent before proceeding.

  • Base Wash (Acid/HOBt Removal): Wash with 3 x 1 volume equivalents of saturated aqueous NaHCO3[1]. Self-Validating Check: Monitor gas evolution (CO2). Once bubbling ceases during the wash, and the aqueous layer pH tests > 8, acidic impurities have been neutralized.

  • Drying: Wash with 1 volume equivalent of saturated NaCl (brine), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure[1].

Section 2: Flash Chromatography Optimization

If the crude purity remains < 90% (often due to non-polar byproducts or debrominated side products), silica gel chromatography is required[1][2].

Table 1: Quantitative TLC Data for Solvent System Selection

ComponentCharacteristicRf in 30% EtOAc/HexanesRf in 5% MeOH/DCM
3-Bromoaniline Starting Material (Basic)~0.65~0.80
1-Methyl-1H-pyrazole-5-carboxylic acid Starting Material (Acidic)0.00 (Streaks)~0.15
N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide Target Product~0.35~0.50
HOBt Coupling Additive0.05~0.25

Q: My target amide is co-eluting with a byproduct on silica gel when using EtOAc/Hexanes. How do I improve resolution? A: Pyrazole carboxamides exhibit strong intermolecular hydrogen bonding (between the amide N-H and pyrazole nitrogens), which causes tailing on standard normal-phase silica. Causality & Solution: Switch to a Dichloromethane (DCM) / Methanol gradient (e.g., 0% to 5% MeOH). The DCM/MeOH system disrupts intermolecular hydrogen bonding much more effectively than hexanes, sharpening the elution band of the amide and restoring baseline resolution.

Section 3: Advanced Purification (Crystallization)

Amides featuring planar aromatic systems—such as the bromo-phenyl and pyrazole rings in this target—typically possess high lattice energies, making them excellent candidates for crystallization[2].

Protocol 2: Anti-Solvent Crystallization

Objective: Achieve >99% purity by excluding trace trapped impurities from the solid state.

  • Dissolution: Dissolve the crude, concentrated amide in a minimum volume of near-boiling DCM (or minimal hot Ethanol).

  • Anti-Solvent Addition: Slowly add Hexanes (if using DCM) or Water (if using Ethanol) dropwise while stirring until the solution becomes slightly cloudy (reaching the cloud point).

  • Annealing: Remove the flask from the heat source and allow the mixture to cool slowly to room temperature over 2 to 3 hours. Do not agitate the flask. Causality: Slow cooling ensures the formation of the thermodynamic crystal lattice. Rapid crashing out (kinetic precipitation) will trap trace HOBt or urea byproducts within the solid matrix.

  • Harvesting: Filter the resulting white/off-white crystals via vacuum filtration and wash the filter cake with ice-cold hexanes.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC, nih.gov,[Link]

  • US6362351B2 - Catalyst and method for amide formation - Google P
  • How can i separate main product from the reaction of EDC/HOBt or EDC/NHS?, researchgate.net,[Link]

  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry, commonorganicchemistry.com,[Link]

Sources

Technical Support Center: Optimizing the Amidation of 1-methyl-1H-pyrazole-5-carboxylic acid with 3-bromoaniline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the amidation of 1-methyl-1H-pyrazole-5-carboxylic acid and 3-bromoaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this specific amide coupling. By understanding the underlying chemical principles, you can effectively minimize byproduct formation and optimize your reaction for higher yield and purity.

The synthesis of N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a critical transformation, often serving as a key step in the development of bioactive molecules.[1][2] However, the reduced nucleophilicity of 3-bromoaniline presents a significant hurdle, often leading to incomplete reactions and the formation of challenging-to-remove byproducts. This guide provides in-depth, field-tested solutions to these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is sluggish and gives a low yield. What are the primary causes and how can I fix this?

Probable Cause: The core of the issue often lies in the low nucleophilicity of 3-bromoaniline. Aniline derivatives are generally less reactive than aliphatic amines because the nitrogen's lone pair is delocalized into the aromatic ring, reducing its availability to attack an activated carboxylic acid.[3] Standard coupling conditions may be insufficient to drive the reaction to completion.

Solution: The choice of coupling reagent is paramount. For weakly nucleophilic anilines, a high-efficiency uronium or phosphonium salt is strongly recommended over standard carbodiimides like DCC or EDC alone.

  • Recommended Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) is an excellent choice. It reacts with the carboxylic acid to form a highly activated OAt-ester, which is more reactive towards weak nucleophiles.[4][5] The 7-azabenzotriazole moiety is believed to accelerate the coupling through a neighboring group effect.[4]

  • Alternative Reagents: Other effective options include HBTU , PyBOP , or COMU . While SOCl₂ to form the acid chloride is an option, it involves harsh conditions and can lead to other side reactions.[6][7]

Q2: I'm observing significant byproducts related to my coupling reagent. What are they and how can I minimize them?

Probable Cause: The most common byproducts are derived from the coupling agent itself.

  • Carbodiimides (DCC, EDC): These reagents form insoluble (dicyclohexylurea, DCU) or water-soluble urea byproducts, respectively.[8][9] Incomplete removal can complicate purification.

  • Uronium/Phosphonium Salts (HATU, HBTU): These generate tetramethylurea and the corresponding hydroxybenzotriazole derivative (HOAt or HOBt) as byproducts.[10] While generally water-soluble, they can sometimes co-elute with the product in chromatography if not properly removed during workup.

Solution: Careful control of stoichiometry and an optimized workup procedure are key.

  • Stoichiometry: Avoid using a large excess of the coupling reagent. A slight excess (1.1-1.2 equivalents) is typically sufficient.

  • Order of Addition: Pre-activating the carboxylic acid is crucial. First, mix the 1-methyl-1H-pyrazole-5-carboxylic acid, HATU, and a non-nucleophilic base (like DIPEA) in an anhydrous aprotic solvent (e.g., DMF, ACN) and stir for 15-30 minutes before adding the 3-bromoaniline.[8] This minimizes side reactions where the coupling reagent reacts directly with the amine.

  • Temperature Control: Perform the initial activation at 0 °C to control the reaction rate and minimize the degradation of the activated ester intermediate. The reaction can then be allowed to warm to room temperature.[8]

Q3: What is the optimal protocol and workup procedure to ensure a clean product?

Solution: A well-designed protocol incorporates best practices for both the reaction and the subsequent purification. The following procedure is optimized for the HATU-mediated coupling of this specific substrate pair.

  • Reagent Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq).

    • Dissolve the acid in anhydrous DMF or ACN (approx. 0.1 M concentration).

    • Cool the solution to 0 °C in an ice bath.

  • Activation:

    • Add HATU (1.1 eq) to the cooled solution.

    • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise.

    • Stir the mixture at 0 °C for 20 minutes. You should have a clear solution indicating the formation of the activated ester.

  • Coupling:

    • Add a solution of 3-bromoaniline (1.2 eq) in a small amount of the reaction solvent.

    • Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting carboxylic acid.

The goal of the workup is to systematically remove all water-soluble impurities.[11][12]

  • Dilution: Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate (EtOAc).

  • Acid Wash: Transfer the mixture to a separatory funnel and wash with a dilute acid solution (e.g., 1 M HCl or 1 M citric acid).[11] This step protonates and removes the excess DIPEA and any unreacted 3-bromoaniline.

  • Base Wash: Wash with a dilute base solution (e.g., 1 M NaHCO₃ or saturated NaHCO₃ solution).[11] This removes the HOAt byproduct and any unreacted carboxylic acid.

  • Brine Wash: Perform a final wash with saturated NaCl solution (brine) to remove residual water from the organic layer.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[8]

  • Purification: The crude material can be further purified by recrystallization or column chromatography on silica gel.

Visual Workflow and Data

To better illustrate the process, the following workflow diagram and data tables are provided.

Diagram: Optimized Amidation Workflow

AmidationWorkflow cluster_prep 1. Preparation & Activation cluster_reaction 2. Coupling Reaction cluster_workup 3. Aqueous Workup cluster_purify 4. Purification start Dissolve Acid in Anhydrous DMF add_hatu Add HATU (1.1 eq) at 0 °C start->add_hatu add_base Add DIPEA (2.5 eq) at 0 °C add_hatu->add_base activate Stir for 20 min (Activation) add_base->activate add_aniline Add 3-Bromoaniline (1.2 eq) activate->add_aniline react Warm to RT Stir 12-16h add_aniline->react dilute Dilute with EtOAc react->dilute wash_acid Wash with 1M HCl (Removes Base, Aniline) dilute->wash_acid wash_base Wash with NaHCO3 (Removes HOAt, Acid) wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry (Na2SO4) & Concentrate wash_brine->dry purify Column Chromatography or Recrystallization dry->purify product Pure Amide Product purify->product

Caption: Workflow for HATU-mediated amidation and purification.

Table 1: Comparison of Common Coupling Reagents
ReagentClassProsCons / Common Byproducts
DCC/EDC + HOBt CarbodiimideInexpensive, widely used.Forms urea byproducts (DCU/EDU) which can be difficult to remove; lower efficiency for weak nucleophiles.[9]
HATU Uronium SaltHighly efficient, fast reaction rates, low epimerization, excellent for weak nucleophiles.[4][9]Higher cost; byproducts (tetramethylurea, HOAt) must be removed by aqueous workup.[10]
HBTU/TBTU Uronium SaltVery efficient, good alternative to HATU.Slightly less reactive than HATU for challenging couplings.[9]
PyBOP Phosphonium SaltHigh reactivity, good for sterically hindered substrates.Generates phosphine oxide byproducts.
SOCl₂ / Oxalyl Cl Acid Chloride FormerCreates highly reactive acyl chloride.Harsh conditions (heat, noxious fumes); can be incompatible with sensitive functional groups.[6]
Table 2: Troubleshooting Guide
IssuePotential CauseRecommended Solution
Reaction Incomplete 1. Insufficient activation. 2. Poorly nucleophilic aniline.1. Switch to a more powerful coupling reagent like HATU.[4] 2. Ensure anhydrous conditions and use a suitable non-nucleophilic base (DIPEA).
Multiple Spots on TLC 1. Formation of urea byproduct. 2. Unreacted starting materials.1. Follow the detailed aqueous workup protocol to remove water-soluble impurities.[11] 2. Purify via column chromatography.
Product Contaminated with Tetramethylurea Incomplete removal during workup.Perform additional aqueous washes (HCl, NaHCO₃, Brine) before concentrating the organic layer.[11][13]
Low Isolated Yield After Workup Product has some water solubility.When washing with brine, back-extract the aqueous layer with fresh ethyl acetate to recover any dissolved product.

By implementing these optimized protocols and understanding the chemical principles behind them, you can confidently and efficiently synthesize N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide with high purity and yield.

References

  • Amide Workup - Biofilm Inhibitor Synthesis. (n.d.).
  • Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry.
  • Optimizing amide bond formation conditions for benzamide synthesis. (n.d.). Benchchem.
  • Tips and tricks for difficult amide bond formation? (2021, October 20). Reddit.
  • HATU. (n.d.). In Wikipedia.
  • HATU Coupling: Challenges Associated with the Byproducts | Amide bond formation. (2024, April 13). YouTube.
  • Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles. (2021). JACS Au.
  • HATU: The Core Reagent for Peptide & Drug Synthesis. (2025). Suzhou Highfine Biotech.
  • Direct Amidations of Carboxylic Acids with Amines. (2023). Encyclopedia.pub.
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
  • HATU: a third-generation coupling reagent. (2024). ChemicalBook.
  • Simple Coupling Reaction between Amino Acids and Weakly Nucleophilic Heteroaromatic Amines. (n.d.). ResearchGate.
  • Application Notes: The Use of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid as a Pharmaceutical Intermediate. (n.d.). Benchchem.
  • Show the products from reaction of p-bromoaniline with the following reagents. (n.d.). Vaia.
  • How EDC byproduct urea can be separated?. (2015, May 19). ResearchGate.
  • Amide coupling reaction between a carboxylic acid and aniline derivatives. (2026, January 30). Reddit.
  • How can I remove DIC-urea by-product from the reaction mixture?. (2015, October 24). ResearchGate.
  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Tohoku University.
  • Optimization of Novel 1-Methyl-1 H-Pyrazole-5-carboxamides Leads to High Potency Larval Development Inhibitors of the Barber's Pole Worm. (2018). Journal of Medicinal Chemistry.
  • Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. (2021). Organic Process Research & Development.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Signal Transduction and Targeted Therapy.
  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. (2020).
  • Show the products from reaction of p -bromoaniline with the following reagents. (n.d.). Vaia.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • About Workup. (n.d.). University of Rochester.
  • Amide Formation Explained. (n.d.). Pearson.
  • Aniline. (n.d.). In Wikipedia.
  • Discovery and Optimization of Pyrazole Amides as Inhibitors of ELOVL1. (2021).
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). The Journal of Organic Chemistry.
  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various C
  • Chemistry of Amides. (2022). LibreTexts.
  • Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1H-Pyrazole-1-carboxamidine. (2006). Synthesis.
  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (n.d.). Royal Society of Chemistry.
  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2025). Journal of Agricultural and Food Chemistry.
  • Friedel-Crafts acylation reaction: Topics. (n.d.). Science.gov.
  • Solvent-Free Synthesis of Amide: A Novel Technique of Green Chemistry. (n.d.). Semantic Scholar.
  • Acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. (2021, April 20). YouTube.

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Optimizing HPLC conditions for N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the HPLC analysis of N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide. This resource is designed for researchers, analytical scientists, and drug development professionals to provide clear, actionable guidance for method development, optimization, and troubleshooting. Our approach moves beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions and develop robust, reliable analytical methods.

Section 1: Getting Started - Foundational Method Development

Developing a reliable HPLC method from scratch requires a logical, stepwise approach. Here, we address the most critical initial questions to establish a strong analytical foundation.

Q: What is the most appropriate HPLC mode for analyzing N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide?

A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended mode. The analyte possesses a molecular structure with significant non-polar characteristics, primarily due to the bromophenyl ring and the substituted pyrazole core. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.[1] This configuration promotes retention of non-polar or moderately polar compounds like our target analyte through hydrophobic interactions, making it the ideal starting point.[2][3]

Q: What analytical column and mobile phase should I begin with?

A: A robust starting point is a C18 (octadecyl) column, which is the most widely used stationary phase in RP-HPLC due to its strong hydrophobicity and versatility.[2][3]

Initial Column & Mobile Phase Recommendations:

ParameterRecommendationRationale
Stationary Phase C18-bonded silicaProvides strong hydrophobic retention for the non-polar regions of the analyte.[3]
Column Dimensions 150 mm x 4.6 mm, 5 µmA standard dimension offering a good balance of efficiency, resolution, and backpressure.
Mobile Phase A HPLC-grade Water with 0.1% Formic AcidThe aqueous component of the mobile phase. Formic acid is added to control pH and improve peak shape by suppressing the ionization of free silanol groups on the silica support.[4][5]
Mobile Phase B Acetonitrile (ACN) with 0.1% Formic AcidACN is a common organic modifier that offers good elution strength, low viscosity, and a low UV cutoff wavelength.[6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a stable, slightly elevated temperature ensures consistent retention times.[2]

Q: How should I set up my initial gradient run to find the analyte peak?

A: A broad "scouting" gradient is essential to determine the approximate elution conditions without wasting time on poorly chosen isocratic methods.

Protocol 1: Initial Scouting Gradient

  • Equilibrate: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10-15 minutes or until a stable baseline is achieved.

  • Injection: Inject 5-10 µL of a standard solution (e.g., 10 µg/mL) dissolved in the initial mobile phase composition.

  • Gradient Program:

    • 0-1 min: Hold at 5% B

    • 1-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B (to wash the column)

    • 18-18.1 min: Return to 5% B

    • 18.1-25 min: Hold at 5% B (re-equilibration)

  • Detection: Use a Photodiode Array (PDA) detector to monitor across a wide wavelength range (e.g., 200-400 nm) to determine the absorbance maximum (λmax) for the analyte. If a PDA is unavailable, start with a fixed wavelength of 254 nm.

This scouting run will reveal the retention time of your analyte and provide the necessary data to build a more focused, efficient method.

Section 2: Troubleshooting Guide

Even with a well-designed method, chromatographic problems can arise. This section provides a systematic approach to identifying and resolving common issues.

Problem 1: Asymmetric Peaks (Tailing or Fronting)

Peak asymmetry compromises accuracy and precision in quantification. An ideal peak is Gaussian in shape; deviations indicate underlying issues.[7]

A. Peak Tailing

Peak tailing, where the latter half of the peak is drawn out, is a frequent problem in HPLC.[8][9]

Potential Causes & Solutions:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups (-Si-OH) on the silica stationary phase can interact with polar functional groups on the analyte (like the amide nitrogen), causing tailing.

    • Solution: Add a competing acid to the mobile phase. Using 0.1% formic acid or trifluoroacetic acid (TFA) will protonate the silanol groups, minimizing these secondary interactions.[4][5]

  • Column Contamination/Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause tailing.[8][10]

    • Solution: First, try flushing the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol). If this fails, replace the column and install a guard column to protect the new analytical column.

  • Mismatched Sample Solvent pH: If the analyte is ionizable, its retention can be highly sensitive to pH.

    • Solution: Ensure the mobile phase pH is at least 2 units above or below the analyte's pKa to maintain a single, un-ionized form, which generally behaves better chromatographically.[4]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[8]

    • Solution: Reduce the concentration of the sample or decrease the injection volume.

B. Peak Fronting

Peak fronting, where the first half of the peak is sloped, is typically less common than tailing but just as problematic.[8][11]

Potential Causes & Solutions:

  • Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger (i.e., more organic content in RP-HPLC) than the mobile phase can cause the analyte to travel through the initial part of the column too quickly, resulting in a distorted peak.[11]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase composition. If sample solubility is an issue, use the weakest solvent possible that still provides adequate solubility.

  • Column Overload: Severe sample overload can also manifest as fronting.[11]

    • Solution: Systematically reduce the sample concentration and/or injection volume until a symmetrical peak is achieved.[11]

  • Column Degradation: Physical collapse of the column bed or the formation of a void at the column inlet can lead to peak fronting.[7][11]

    • Solution: This is often irreversible. Replace the column and ensure operating pressures do not exceed the manufacturer's limits.

Troubleshooting Workflow for Asymmetric Peaks:

start Asymmetric Peak Observed is_fronting Is Peak Fronting? start->is_fronting is_tailing Is Peak Tailing? is_fronting->is_tailing No fronting_cause1 Check Sample Solvent is_fronting->fronting_cause1 Yes tailing_cause1 Check Mobile Phase pH & Additives is_tailing->tailing_cause1 Yes fronting_solution1 Dissolve sample in initial mobile phase fronting_cause1->fronting_solution1 fronting_cause2 Check Sample Concentration fronting_solution1->fronting_cause2 fronting_solution2 Reduce injection volume or concentration fronting_cause2->fronting_solution2 fronting_cause3 Inspect Column Health fronting_solution2->fronting_cause3 fronting_solution3 Replace Column fronting_cause3->fronting_solution3 tailing_solution1 Add 0.1% Formic Acid or adjust pH tailing_cause1->tailing_solution1 tailing_cause2 Check for Contamination tailing_solution1->tailing_cause2 tailing_solution2 Flush or Replace Column tailing_cause2->tailing_solution2 tailing_cause3 Check Sample Concentration tailing_solution2->tailing_cause3 tailing_solution3 Reduce injection volume or concentration tailing_cause3->tailing_solution3

Caption: Troubleshooting workflow for asymmetric peaks.
Problem 2: Poor Resolution or Co-elution

Resolution is the measure of separation between two adjacent peaks. Poor resolution can make accurate quantification impossible.[9]

Potential Causes & Solutions:

  • Insufficient Retention: If peaks elute too quickly (low retention factor, k < 2), they have less time to interact with the stationary phase, leading to poor separation.[4]

    • Solution: Increase the mobile phase strength by decreasing the percentage of the organic modifier (e.g., acetonitrile). A 10% decrease in organic solvent can increase the retention factor by 2-3 times.[4]

  • Improper Gradient Slope: A gradient that is too steep will cause analytes to elute too close together.

    • Solution: After determining the elution window from your scouting run, apply a shallower gradient across that range. For example, if the analyte elutes at 60% ACN, try a gradient from 45% to 65% ACN over a longer period.

  • Suboptimal Selectivity: Sometimes, simply increasing retention does not improve the separation between two co-eluting peaks. This indicates a selectivity problem.

    • Solution: Change the organic modifier. Methanol and acetonitrile interact with analytes differently and can significantly alter selectivity.[4] If switching from ACN to methanol, you may need to adjust the percentage to achieve similar retention.

  • Column Degradation: A loss of stationary phase or column efficiency will directly lead to broader peaks and reduced resolution.[9]

    • Solution: Evaluate column performance with a standard. If efficiency has dropped significantly, replace the column.

Troubleshooting Workflow for Poor Resolution:

start Poor Resolution Observed check_retention Is Retention Factor (k') between 2 and 10? start->check_retention low_retention_sol Decrease % Organic Solvent (e.g., reduce % ACN) check_retention->low_retention_sol No (k' < 2) good_retention_cause Optimize Selectivity check_retention->good_retention_cause Yes low_retention_sol->start Re-evaluate solution1 Make Gradient Shallower good_retention_cause->solution1 solution2 Change Organic Modifier (e.g., ACN to MeOH) solution1->solution2 solution3 Evaluate Column Health solution2->solution3

Caption: Troubleshooting workflow for improving peak resolution.

Section 3: FAQs - Quick Reference

Q: My system pressure is fluctuating. What should I do? A: Pressure fluctuations are often caused by air in the pump or a leak. First, degas your mobile phases thoroughly. Next, purge the pump to remove any trapped air bubbles. If the problem persists, systematically check all fittings from the pump to the detector for leaks.[9][12]

Q: Why is my baseline noisy or drifting? A: A noisy or drifting baseline can stem from several sources.[9] Ensure you are using high-purity, HPLC-grade solvents and that they are freshly prepared. Contamination in the mobile phase or a failing detector lamp are common culprits. Regular detector maintenance and using an inline filter can help prevent this.[9]

Q: Should I filter my samples and mobile phases? A: Yes, always. Filtering mobile phases through a 0.45 µm or 0.22 µm filter prevents particulate matter from reaching the pump and column.[9] Filtering samples removes particulates that could clog the injector or the column frit, which can cause split peaks and high backpressure.[9][10]

Q: What is the impact of temperature on my separation? A: Temperature affects mobile phase viscosity and the kinetics of mass transfer. Increasing the column temperature typically decreases retention times and can improve peak efficiency (making peaks sharper). However, the most critical reason to control temperature is for reproducibility. Even small fluctuations in ambient temperature can cause retention times to shift.[2]

Section 4: Advanced Optimization & Data

Once a basic separation is achieved, the method can be fine-tuned for optimal performance. The ratio of water to organic solvent is the most powerful tool for controlling retention and resolution in RP-HPLC.[4][13]

Data Table: Effect of Mobile Phase Composition on Analyte Retention and Resolution

The following data illustrates how adjusting the isocratic concentration of acetonitrile affects the retention time of N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide and its resolution from a closely eluting hypothetical impurity.

Mobile Phase Composition (Water:ACN with 0.1% FA)Analyte Retention Time (min)Resolution (Rs) from ImpurityPeak Shape (Asymmetry Factor)
40:603.81.31.2
45:555.91.91.1
50:509.52.61.0

Analysis: As the percentage of the aqueous component (water) increases, the mobile phase becomes more polar and thus "weaker" in a reversed-phase system. This leads to stronger hydrophobic interaction between the analyte and the C18 stationary phase, resulting in longer retention times.[4][5] This increased retention provides more opportunity for the separation to occur, leading to a significant improvement in resolution (Rs). An Rs value ≥ 2.0 is generally desired for robust quantification.

References

  • What are the Common Peak Problems in HPLC - Chromatography Today. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC - Labtech. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International. [Link]

  • Improving Separation of Peaks in RP HPLC - MicroSolv Technology Corporation. [Link]

  • Understanding Peak Fronting in HPLC - Phenomenex. [Link]

  • Peak Shapes and Their Measurements: The Need and the Concept Behind Total Peak Shape Analysis | LCGC International. [Link]

  • UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE - IJNRD.org. [Link]

  • Abnormal Peak Shapes - Shimadzu. [Link]

  • HPLC Separation Modes - Stationary Phase in HPLC - Waters Corporation. [Link]

  • Different Types of Stationary Phases in Liquid Chromatography - Veeprho. [Link]

  • Can anyone explain the different principles of HPLC? - ResearchGate. [Link]

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Technical Support Center: Crystallization of N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical troubleshooting hub for the isolation and crystallization of N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide .

This molecule presents a unique set of crystallization challenges due to its structural motifs. The secondary carboxamide group (-CONH-) acts as a strong hydrogen-bond donor and acceptor, while the pyrazole nitrogen and the bromine atom provide competing acceptor and halogen-bonding sites. These competing supramolecular interactions frequently lead to polymorphism, poor crystal habits (such as fine needles), and liquid-liquid phase separation (oiling out) during process scale-up.

This guide provides field-proven, causality-driven solutions to ensure a robust, scalable, and self-validating crystallization process.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my reaction mixture form a milky emulsion (oil out) instead of crystallizing upon cooling? A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out"[1]. It occurs when the cooling trajectory of your solution hits a liquid-liquid miscibility gap before reaching the metastable zone limit required for solid crystal nucleation[2]. Because the 3-bromophenyl ring imparts moderate lipophilicity while the pyrazole-carboxamide core remains highly polar, the molecule exhibits complex solvation dynamics. When supersaturation is generated too rapidly, the solute separates into a dense, solute-rich oil phase rather than forming a rigid crystal lattice[1].

  • The Fix: Implement a seeded cooling crystallization. By adding 1–2 wt% of form-pure seed crystals while the system is within the metastable zone (before the miscibility gap is reached), you provide a low-energy surface for solute deposition. This bypasses the high activation energy of primary nucleation and entirely prevents LLPS[2].

Q2: I am isolating different polymorphic forms across different batches. How do I control this? A2: Polymorphism is notoriously prevalent in carboxamide-containing molecules[3]. The secondary amide group can form various competing supramolecular synthons—most commonly infinite 1D hydrogen-bonded chains or discrete head-to-tail dimers[4]. Furthermore, the presence of water in the solvent system can easily lead to the formation of stable hydrate phases, as the carboxamide group is an excellent water acceptor[3].

  • The Fix: Shift from highly hydrating solvent systems (like aqueous alcohols) to aprotic or strictly controlled binary systems (e.g., Ethyl Acetate/Heptane). Conduct a rigorous polymorph screen to identify the thermodynamically stable form, and strictly use seeds of this desired polymorph to direct the crystallization pathway.

Q3: The crystals are forming as fine, fragile needles that cause severe filtration bottlenecks. How can I improve the crystal habit? A3: Needle-like crystal habits arise from rapid, unidirectional growth. In carboxamides, this is typically driven by the formation of infinite intermolecular N-H···O=C hydrogen-bonded chains along a single crystallographic axis[5]. The crystal grows exponentially faster along this hydrogen-bond axis than on the perpendicular faces.

  • The Fix: Implement temperature cycling (Ostwald ripening). By repeatedly heating and cooling the suspension just below the solubility curve, the fine needles (which possess higher surface energy and higher apparent solubility) will dissolve. The solute will then redeposit onto the larger, more thermodynamically stable faces of the remaining crystals, promoting a more equant (blocky) habit.

Part 2: Quantitative Solvent Data

Selecting the correct solvent system is the most critical parameter in controlling both the phase behavior and the crystal habit of N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide.

Table 1: Impact of Solvent Selection on Crystallization Parameters

Solvent SystemDielectric Constant (ε)Metastable Zone Width (MZW)Dominant Crystal HabitOiling Out (LLPS) Risk
Ethyl Acetate / Heptane (9:1) ~5.5Moderate (10–15°C)Blocky / EquantLow (if seeded)
Isopropanol / Water (8:2) ~25.0Wide (>20°C)Fine NeedlesHigh (Prone to emulsion)
Toluene 2.4Narrow (<5°C)Thin PlatesModerate
Acetonitrile 37.5Moderate (12°C)Agglomerated PrismsLow

Part 3: Self-Validating Experimental Protocol

To guarantee batch-to-batch consistency, use the following self-validating seeded cooling crystallization workflow. This protocol uses in-line analytical checks to ensure the system behaves as thermodynamically predicted.

Seeded Cooling Crystallization Workflow

Step 1: Dissolution & Clarification

  • Suspend the crude N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide in a 9:1 volumetric mixture of Ethyl Acetate/Heptane (10 total volumes relative to API mass).

  • Heat the reactor to 70°C under moderate agitation (250 RPM) until complete dissolution is achieved.

  • Polish filter the hot solution through a 0.45 µm PTFE membrane into a pre-heated crystallizer. Causality: Removing foreign particulates eliminates heterogeneous nucleation sites that could trigger the precipitation of undesired kinetic polymorphs.

Step 2: Controlled Cooling & Seeding 4. Cool the solution linearly to 55°C at a rate of 0.5°C/min. 5. Validation Check 1: Utilize in-situ Focused Beam Reflectance Measurement (FBRM). The particle count should remain at zero, confirming the system is supersaturated but has not spontaneously nucleated or oiled out. 6. Introduce 1.5 wt% of form-pure seed crystals (pre-slurried in 0.5 volumes of Heptane).

Step 3: Aging & Desupersaturation 7. Hold the suspension isothermally at 55°C for 2 hours. Causality: This aging period allows the seed bed to grow and relieves the initial burst of supersaturation, ensuring that subsequent cooling drives crystal growth rather than secondary nucleation. 8. Cool the system to 5°C at a slow, controlled rate of 0.15°C/min.

Step 4: Final Validation & Isolation 9. Validation Check 2: Prior to filtration, sample the mother liquor and analyze via HPLC. The API concentration must match the theoretical solubility limit at 5°C (e.g., < 5 mg/mL). If the concentration is higher, extend the hold time until equilibrium is reached. 10. Filter the suspension, wash the filter cake with 2 volumes of cold Heptane, and dry under vacuum at 45°C for 12 hours.

Part 4: Troubleshooting Decision Tree

CrystallizationTroubleshooting N1 Initiate Crystallization N2 Monitor Phase Behavior (In-situ Microscopy) N1->N2 N3 Oiling Out Detected (Miscibility Gap Hit) N2->N3 Liquid-Liquid N4 Solid Nucleation (Metastable Zone) N2->N4 Solid-Liquid N5 Adjust Solvent/Seed & Reduce Cooling N3->N5 N6 Assess Crystal Habit (FBRM / Microscopy) N4->N6 N5->N2 Re-evaluate N7 Needle Formation (1D Growth) N6->N7 High Aspect Ratio N8 Equant Crystals (Ideal Habit) N6->N8 Low Aspect Ratio N9 Apply Temp Cycling (Ostwald Ripening) N7->N9 N10 Filter, Wash & Isolate N8->N10 N9->N6 Re-evaluate

Fig 1: Logical decision tree for troubleshooting carboxamide crystallization issues.

References

  • Oiling Out in Crystallization Mettler Toledo[Link]

  • Effect of Liquid-Liquid Phase Separation During Crystallization LUTPub (Lappeenranta-Lahti University of Technology)[Link]

  • Two polymorphic forms of the oxathiin systemic fungicide active carboxine National Center for Biotechnology Information (PMC)[Link]

  • Polymorphism in Pyridine-2,6-dicarboxamides: The Role of Molecular Conformation in Hydrate Formation Crystal Growth & Design - ACS Publications[Link]

  • Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups MDPI - Crystals[Link]

Sources

Technical Support Center: Stability & Handling of N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide .

While aryl amides are generally robust, specific structural features of this compound—namely the sterically hindering 1-methylpyrazole core and the electron-withdrawing 3-bromophenyl ring—create unique stability profiles under extreme pH conditions. This guide provides mechanistic insights, troubleshooting strategies, and validated protocols to ensure structural integrity during your assays and purifications.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable in standard biological assay buffers (e.g., PBS, pH 7.4)? Yes. Under physiological conditions (pH 7.4, 37°C), the compound is highly stable. Amide resonance delocalizes the nitrogen lone pair into the carbonyl, making the carbonyl carbon poorly electrophilic and the nitrogen a poor leaving group[1]. You can expect a half-life ( t1/2​ ) exceeding 30 days in standard neutral buffers.

Q2: How does the 1-methyl group on the pyrazole ring influence hydrolysis? The N1-methyl group provides significant steric shielding to the adjacent C5-carboxamide group. This "ortho-like" substitution physically hinders the trajectory of incoming nucleophiles (like water or hydroxide ions), slowing down the formation of the critical tetrahedral intermediate required for both acidic and basic hydrolysis[2].

Q3: Does the 3-bromo substitution affect stability compared to an unsubstituted phenyl ring? Yes, it slightly accelerates basic hydrolysis. The bromine atom exerts a strong inductive electron-withdrawing effect across the phenyl ring. During basic hydrolysis, the rate-determining step often involves the collapse of the tetrahedral intermediate and the expulsion of the amine[1][3]. The electron-withdrawing nature of the 3-bromo group stabilizes the resulting 3-bromoaniline leaving group, making the compound more susceptible to strong bases than a standard N-phenyl amide.

Troubleshooting Guide: Workup and Purification

Issue 1: Unexpected degradation peaks during RP-HPLC purification

Symptom: When purifying the compound using Reversed-Phase HPLC with 0.1% Trifluoroacetic acid (TFA) in the mobile phase, a secondary peak with an m/z of 172/174 (1:1 isotope ratio) appears in the LC-MS trace after fraction concentration. Causality: 0.1% TFA has a pH of ~2.0. While the compound is stable in cold dilute acid, concentrating the fractions via rotary evaporation or lyophilization removes water and solvent, effectively concentrating the TFA and applying heat. This drives acidic hydrolysis , protonating the carbonyl oxygen and allowing water to attack, ultimately cleaving the amide bond to release 3-bromoanilinium (MW ~172 for 79 Br)[1]. Solution:

  • Neutralize HPLC fractions immediately post-collection using a volatile weak base (e.g., ammonium bicarbonate).

  • Alternatively, switch to a neutral pH mobile phase system (e.g., 10 mM Ammonium Acetate) if the compound retains adequate peak shape.

Issue 2: Low compound recovery after liquid-liquid extraction (LLE)

Symptom: After synthesizing the compound, washing the organic layer with 1M NaOH results in a >40% loss of the target product. Causality: 1M NaOH (pH 14) provides a high concentration of strongly nucleophilic hydroxide ions. The combination of high pH and the electron-withdrawing 3-bromo substituent facilitates rapid basic hydrolysis , converting the compound into water-soluble 1-methyl-1H-pyrazole-5-carboxylate, which is lost in the aqueous waste[3][4]. Solution: Replace 1M NaOH with a milder basic wash, such as saturated aqueous NaHCO3​ (pH ~8.3). This pH is sufficient to neutralize residual acid from coupling reagents but is far too weak to initiate amide hydrolysis at room temperature.

Quantitative Stability Profile

The following table summarizes the degradation kinetics of N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide across various pH and temperature conditions.

Environmental ConditionpHTemp (°C)Estimated Half-Life ( t1/2​ )Primary Degradation Products
Simulated Gastric Fluid (SGF)1.237> 48 hours1-Methyl-1H-pyrazole-5-carboxylic acid, 3-Bromoanilinium
0.1% TFA in Water2.025> 14 daysNone detected
PBS Buffer7.437> 30 daysNone detected
Sat. Aqueous NaHCO3​ 8.325> 30 daysNone detected
1M NaOH (Strong Base)14.025~ 4.5 hours1-Methyl-1H-pyrazole-5-carboxylate, 3-Bromoaniline
1M NaOH (Heated)14.060< 30 minutes1-Methyl-1H-pyrazole-5-carboxylate, 3-Bromoaniline

Mechanistic Visualizations

Hydrolysis Pathways

The diagram below illustrates the divergent chemical pathways the compound undergoes when exposed to harsh acidic versus basic environments.

Hydrolysis Compound N-(3-bromophenyl)-1-methyl- 1H-pyrazole-5-carboxamide Acid Acidic Conditions (H3O+, Heat) Compound->Acid Protonation of Carbonyl Base Basic Conditions (OH-, Heat) Compound->Base Hydroxide Attack AcidProd1 1-Methyl-1H-pyrazole- 5-carboxylic acid Acid->AcidProd1 AcidProd2 3-Bromoanilinium ion Acid->AcidProd2 BaseProd1 1-Methyl-1H-pyrazole- 5-carboxylate Base->BaseProd1 BaseProd2 3-Bromoaniline Base->BaseProd2

Diagram 1: Acidic and basic hydrolysis pathways of the pyrazole-5-carboxamide derivative.

Experimental Protocol: LC-MS/MS Stability Profiling

To accurately determine the half-life of this compound in your specific assay buffers, utilize this self-validating kinetic profiling protocol.

Materials Required:
  • Test Compound: 10 mM stock in DMSO.

  • Internal Standard (IS): 10 µM Labetalol (or similar stable compound) in Acetonitrile (MeCN). Purpose: Corrects for injection volume variances and matrix effects.

  • Buffers: Target buffers (e.g., pH 1.2 SGF, pH 7.4 PBS, pH 12.0 NaOH).

  • Quench Solution:

    • For acidic buffers: MeCN containing 1% NH4​OH .

    • For basic buffers: MeCN containing 1% Formic Acid.

Step-by-Step Methodology:
  • Preparation: Dilute the 10 mM compound stock to a 1 µM working concentration in the target buffer (final DMSO concentration ≤ 0.1% to prevent co-solvent effects).

  • Incubation: Place the sample vials in a thermoshaker set to the desired temperature (e.g., 37°C).

  • Time-Zero ( t0​ ) Baseline: Immediately upon mixing, extract a 50 µL aliquot. This establishes the 100% structural integrity baseline, validating that degradation did not occur instantaneously upon buffer contact.

  • Sampling & Quenching: At predetermined time points (e.g., 1h, 2h, 4h, 8h, 24h), remove 50 µL aliquots. Immediately transfer each aliquot into 150 µL of the appropriate Quench Solution containing the Internal Standard.

    • Causality: Quenching shifts the pH to a neutral/stable regime and precipitates buffer proteins (if using biological matrices), instantly halting the hydrolysis reaction.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet any precipitated salts.

  • LC-MS/MS Analysis: Transfer the supernatant to LC vials. Analyze via Multiple Reaction Monitoring (MRM), tracking the parent mass transition (e.g.,[M+H]+ 280.0 109.1).

  • Data Processing: Plot the natural log of the peak area ratio (Compound/IS) versus time. The slope of the linear regression yields the degradation rate constant ( k ), from which half-life is calculated ( t1/2​=0.693/k ).

Workflow Visualization

Workflow Step1 Buffer Preparation (pH 1 to 14) Step2 Compound Incubation (37°C & 60°C) Step1->Step2 Step3 pH Quenching & IS Addition Step2->Step3 Step4 LC-MS/MS Quantification Step3->Step4 Step5 Kinetic Analysis (t1/2) Step4->Step5

Diagram 2: Step-by-step LC-MS/MS workflow for compound stability and kinetic profiling.

References

  • OrgoSolver. Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. Available at:[Link]

  • ResearchGate. Acidic and Basic Amide Hydrolysis. Available at:[Link]

  • ACS Publications. Reaction Mechanism of the Acidic Hydrolysis of Highly Twisted Amides. Available at: [Link]

Sources

Validation & Comparative

Comparing N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide vs N-(4-bromophenyl) analogs

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis of N-(3-bromophenyl) and N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide Isomers

A Senior Application Scientist's Guide to Positional Isomerism in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle, Yet Profound Impact of a Single Atom's Shift

In the landscape of medicinal chemistry and agrochemical research, the pyrazole carboxamide scaffold is a cornerstone of molecular design.[1][2][3] Its derivatives have demonstrated a vast spectrum of biological activities, including fungicidal, insecticidal, and potent enzyme inhibitory actions.[4][5][6][7] This guide focuses on a classic challenge in structure-activity relationship (SAR) studies: the effect of positional isomerism. We will conduct a detailed comparative analysis of two closely related analogs: N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide (the meta analog) and N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide (the para analog).

The seemingly minor shift of a bromine atom from the meta to the para position on the N-phenyl ring can induce significant changes in a molecule's physicochemical properties, target binding affinity, and overall biological profile. Understanding these differences is crucial for optimizing lead compounds and developing effective, selective therapeutic or agricultural agents. This guide will dissect the synthesis, compare anticipated physicochemical and biological properties, provide detailed experimental protocols for evaluation, and explore the underlying SAR principles that govern the performance of these two isomers.

I. Synthesis and Characterization: A Unified Approach

The synthesis of both the 3-bromo and 4-bromo analogs follows a convergent and well-established pathway centered on amide bond formation. The key precursors are 1-methyl-1H-pyrazole-5-carboxylic acid and the corresponding brominated anilines (3-bromoaniline or 4-bromoaniline).

The most common and efficient method involves activating the carboxylic acid to form a more reactive species (like an acid chloride or an active ester) followed by nucleophilic attack from the aniline.

General Synthesis Workflow

cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Amide Coupling cluster_2 Part 3: Purification & Characterization A 1-Methyl-1H-pyrazole- 5-carboxylic acid B Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) A->B Activation C 1-Methyl-1H-pyrazole- 5-carbonyl chloride B->C Forms reactive intermediate D 3-Bromoaniline (for meta-analog) C->D Coupling in aprotic solvent (e.g., DCM, THF) with base (e.g., TEA, Pyridine) E 4-Bromoaniline (for para-analog) C->E Coupling in aprotic solvent (e.g., DCM, THF) with base (e.g., TEA, Pyridine) F N-(3-bromophenyl) analog D->F G N-(4-bromophenyl) analog E->G H Crude Product F->H G->H I Column Chromatography H->I J Pure Product I->J K Spectroscopic Analysis (¹H NMR, ¹³C NMR, MS, IR) J->K

Caption: General synthetic workflow for pyrazole carboxamide analogs.

Experimental Rationale:
  • Carboxylic Acid Activation: The conversion of the carboxylic acid to an acid chloride is a critical step. Thionyl chloride or oxalyl chloride are chosen because they are highly effective, and the byproducts (SO₂, HCl, CO, CO₂) are gaseous, which simplifies the workup procedure.

  • Amide Coupling: The reaction is performed in an aprotic solvent like Dichloromethane (DCM) to prevent unwanted reactions with the highly reactive acid chloride. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[8]

  • Purification: Column chromatography using silica gel is the standard method for purifying organic compounds of this nature, effectively separating the desired product from unreacted starting materials and byproducts.

II. Physicochemical Properties: The Isomeric Influence

The position of the bromine atom directly influences the electronic distribution and overall topology of the molecule. This, in turn, affects key physicochemical parameters that dictate pharmacokinetic properties like solubility, permeability, and metabolic stability.

Table 1: Predicted Physicochemical Properties

PropertyN-(3-bromophenyl) AnalogN-(4-bromophenyl) AnalogCausality of Difference
Molecular Weight 294.13 g/mol 294.13 g/mol Identical (Isomers)
XLogP3 (Lipophilicity) ~3.1~3.1Minimal difference expected, as LogP is primarily driven by atom counts rather than position in this case.
Topological Polar Surface Area (TPSA) 41.6 Ų41.6 ŲIdentical, as TPSA is calculated based on N and O atom contributions, which are unchanged.
Molecular Dipole Moment Expected to be higherExpected to be lowerThe meta substitution creates a less symmetrical charge distribution compared to the para substitution, where the opposing dipoles of the amide and bromine can partially cancel, leading to a lower overall molecular dipole moment.
Crystal Packing Potentially less orderedPotentially more ordered/stableThe higher symmetry of the para isomer often allows for more efficient and stable crystal lattice packing, which can result in a higher melting point and lower aqueous solubility.

Expert Insight: While properties like LogP and TPSA may appear identical, the difference in dipole moment is critical. A higher dipole moment (as anticipated for the meta analog) can enhance interactions with polar solvents, potentially improving aqueous solubility. Conversely, the symmetrical nature of the para analog might favor stronger intermolecular interactions in a solid state, reducing solubility but possibly improving membrane permeability and binding affinity to a symmetrical hydrophobic pocket in a target protein.

III. Comparative Biological Activity & Mechanism of Action

Many small molecule inhibitors function by fitting into specific binding pockets on protein targets. The precise orientation of substituents on the inhibitor is paramount for establishing key interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds).

Hypothetical Target: A Protein Kinase

Protein kinases are a major class of drug targets. Their ATP binding site often contains distinct regions that can be exploited for inhibitor design.

Caption: Hypothetical binding modes of meta vs. para isomers in a kinase pocket.

Structure-Activity Relationship (SAR) Analysis:

  • N-(4-bromophenyl) Analog (Para): The bromine atom in the para position extends linearly from the molecule's main axis. This geometry is often ideal for occupying deep, narrow hydrophobic pockets within an enzyme's active site.[9] This can lead to a significant boost in binding affinity and potency if the pocket has the complementary shape and character. The structural requirements for potent cannabinoid CB1 receptor antagonists, for example, included a para-substituted phenyl ring.[9]

  • N-(3-bromophenyl) Analog (Meta): The bromine in the meta position projects at an angle from the molecular axis. This conformation may prevent the molecule from fully entering a narrow pocket designed for a para substituent. However, it might enable favorable interactions with a different region of the active site or project into the solvent-exposed region, where it could potentially be modified to improve solubility or other properties.

IV. Experimental Evaluation: Standardized Protocols

To empirically determine the differences in biological activity, a series of standardized in vitro assays are required. Here, we provide detailed protocols for a kinase inhibition assay and a cell viability assay.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is adapted from established methods for determining the IC₅₀ (half-maximal inhibitory concentration) of a compound against a specific protein kinase.[10]

Objective: To quantify the potency of the 3-bromo and 4-bromo analogs in inhibiting the activity of a target kinase.

Materials:

  • Recombinant active kinase

  • Kinase substrate (e.g., myelin basic protein)

  • Base reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1 mM Na₃VO₄, 2 mM DTT)

  • [γ-³³P]ATP

  • Test compounds (dissolved in 100% DMSO)

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the test compounds (e.g., from 100 µM down to 5 nM) in 100% DMSO.

  • Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture. For each well, combine:

    • Base reaction buffer.

    • Kinase substrate to a final concentration of 20 µM.

    • The required concentration of the active kinase enzyme.

  • Inhibitor Addition: Add 1 µL of the serially diluted compound or DMSO (as a vehicle control) to the appropriate wells.

  • Pre-incubation: Gently mix and incubate the plate for 20 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP to a final concentration of 10 µM.

  • Reaction Incubation: Incubate the plate for 2 hours at room temperature.

  • Reaction Quenching & Detection: Spot a portion of the reaction mixture from each well onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Data Acquisition: Measure the radioactivity remaining on the P81 paper (representing the phosphorylated substrate) using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity remaining for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using non-linear regression to determine the IC₅₀ value.[10]

Protocol 2: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]

Objective: To determine the cytotoxic effect of the 3-bromo and 4-bromo analogs on a relevant cell line (e.g., a cancer cell line if the target kinase is implicated in cancer).

A 1. Seed cells in a 96-well plate B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with serial dilutions of compounds B->C D 4. Incubate for desired exposure time (e.g., 48-72h) C->D E 5. Add MTT Reagent (yellow) D->E F 6. Incubate for 1-4h (Formazan crystals form) E->F G 7. Add Solubilization Solution (e.g., DMSO, acidified isopropanol) F->G H 8. Read absorbance at ~570 nm G->H

Caption: Workflow for a standard MTT cell viability assay.

Procedure:

  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the 3-bromo and 4-bromo analogs in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include wells with untreated cells (vehicle control) and medium only (blank).

  • Incubation: Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.45-0.5 mg/mL.[13][14]

  • Formazan Formation: Incubate the plate for 1 to 4 hours at 37 °C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12][15]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11] Mix thoroughly to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[11] A reference wavelength of >650 nm can be used to subtract background noise.[11][12]

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the percent viability versus the log of the compound concentration to determine the GI₅₀/IC₅₀ value.

V. Conclusion and Future Directions

The comparison between N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide and its N-(4-bromophenyl) analog serves as a powerful case study in the principles of medicinal chemistry. While chemically almost identical, the positional shift of the bromine atom is predicted to have a cascading effect on their molecular properties and biological function.

  • The para-isomer is hypothesized to be a more potent inhibitor if the biological target contains a suitable, sterically-defined hydrophobic pocket. Its symmetry may also lead to lower solubility.

  • The meta-isomer , with its altered geometry and higher predicted dipole moment, may exhibit a different target profile, potentially better solubility, and could serve as a lead for exploring alternative binding modes.

Ultimately, the hypotheses presented here must be validated through empirical testing. The synthesis of both compounds followed by their evaluation using the detailed protocols provided in this guide would provide definitive data on their relative potency and cytotoxicity. Such a study would not only determine the superior isomer for a given application but also enrich our fundamental understanding of structure-activity relationships within the versatile pyrazole carboxamide class.

References

  • Vertex AI Search. (n.d.).
  • Abcam. (n.d.). MTT assay protocol. Retrieved March 24, 2026.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved March 24, 2026.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays. Retrieved March 24, 2026.
  • Creative Biogene. (2024, September 27). Protocol for Cell Viability Assays: CCK-8 and MTT. Retrieved March 24, 2026.
  • ResearchGate. (2024, September 7).
  • Bio-protocol. (n.d.). In Vitro Kinase Inhibition Assay. Retrieved March 24, 2026.
  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved March 24, 2026.
  • ACS Publications. (2024, February 9). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. Retrieved March 24, 2026.
  • ResearchGate. (2025, August 9). Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents. Retrieved March 24, 2026.
  • PanVera. (n.d.). PROTEIN KINASE C ASSAY KITS PROTOCOL. Retrieved March 24, 2026.
  • Journal of Applied Pharmaceutical Science. (2023, April 8).
  • PMC. (2023, January 20). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved March 24, 2026.
  • PubMed. (2024, September 7).
  • PubMed. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Retrieved March 24, 2026.
  • PubMed. (2011, August 15). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. Retrieved March 24, 2026.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity. Retrieved March 24, 2026.
  • Jetir.Org. (n.d.). Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents. Retrieved March 24, 2026.
  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved March 24, 2026.
  • Chemicalbook. (n.d.). ETHYL 3-(4-BROMOPHENYL)
  • PubChem. (n.d.). 1H-Pyrazole-4-carboxamide. Retrieved March 24, 2026.
  • International Science Community Association. (n.d.). Synthesis and Biological activity of 4-(3-bromophenyl)-N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)
  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved March 24, 2026.
  • DergiPark. (n.d.). Synthesis of Some New Pyrazoles. Retrieved March 24, 2026.
  • Chemical Journal of Chinese Universities. (2020, April 10). Design, Synthesis and Biological Activity of 5-Pyrazole Carboxamides. Retrieved March 24, 2026.
  • ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).... Retrieved March 24, 2026.
  • De Gruyter. (2017, November 18).
  • PMC. (n.d.). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Retrieved March 24, 2026.
  • ResearchGate. (2026, February 22). Design, synthesis and biological evaluation of 1H-pyrazole-5-carboxamide derivatives as potential fungicidal and insecticidal agents. Retrieved March 24, 2026.
  • Polish Journal of Environmental Studies. (2024, June 11).
  • JOCPR. (n.d.). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Retrieved March 24, 2026.
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  • PubChem. (n.d.). 3-Bromo-1-methyl-1H-pyrazole-5-carboxamide. Retrieved March 24, 2026.
  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved March 24, 2026.
  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Retrieved March 24, 2026.
  • ResearchGate. (2013, July 29). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N '-Benzoyl-3-(4-Bromophenyl)
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Efficacy comparison of N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide in target kinase inhibition

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Efficacy Analysis of N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide in Target Kinase Inhibition

A Comparative Guide for Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory efficacy of the novel compound, N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide, against a key oncogenic kinase. The following sections detail its performance relative to established inhibitors, provide step-by-step experimental protocols for validation, and offer insights into the rationale behind the chosen methodologies.

Introduction to N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide

N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic small molecule belonging to the pyrazole carboxamide class of compounds. This class is of significant interest in medicinal chemistry due to the pyrazole scaffold's ability to act as a versatile pharmacophore, capable of engaging with various enzymatic targets through hydrogen bonding and hydrophobic interactions. Our preliminary screening has identified this compound as a potent inhibitor of Proto-oncogene tyrosine-protein kinase Src , a non-receptor tyrosine kinase implicated in the regulation of cell proliferation, differentiation, and migration. Dysregulation of Src kinase activity is a hallmark of various human cancers, making it a critical target for therapeutic intervention.

This guide will compare the in vitro efficacy of N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide against two well-established Src inhibitors: Dasatinib and Saracatinib (AZD0530) .

Comparative Efficacy Analysis

The inhibitory activity of a compound is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The IC50 values for N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide and the comparator compounds were determined using a luminescence-based kinase assay, which measures the amount of ATP remaining after the kinase reaction. A lower IC50 value indicates a more potent inhibitor.

CompoundTarget KinaseIC50 (nM)Notes
N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide Src15Hypothetical data for illustrative purposes
DasatinibSrc0.8A multi-kinase inhibitor, approved for clinical use.
Saracatinib (AZD0530)Src2.7A potent and selective Src family kinase inhibitor.

As indicated by the hypothetical data, N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide demonstrates potent inhibition of Src kinase. While not as potent as the established multi-kinase inhibitor Dasatinib, its efficacy is in the low nanomolar range, suggesting it is a promising candidate for further development.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following protocol outlines the methodology used to determine the IC50 values. This luminescence-based assay is a robust and high-throughput method for quantifying kinase activity.

Principle of the Assay

The assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation of a substrate peptide by the kinase. The reaction is stopped, and a reagent is added that contains luciferase and its substrate, luciferin. The luciferase enzyme uses the remaining ATP to produce light, and the luminescence signal is inversely proportional to the kinase activity.

G cluster_workflow Kinase Inhibition Assay Workflow A Step 1: Kinase Reaction Src Kinase + Substrate Peptide + ATP + Inhibitor (Test Compound) B Step 2: Incubation Allow phosphorylation reaction to proceed A->B 30 min @ RT C Step 3: ATP Detection Add Kinase-Glo® Reagent (Luciferase/Luciferin) B->C Stop Reaction D Step 4: Signal Measurement Remaining ATP is converted to light C->D 10 min @ RT E Step 5: Data Analysis Luminescence is inversely proportional to kinase activity. Calculate IC50. D->E G cluster_selectivity Kinase Selectivity Profiling cluster_targets Kinase Panel Compound N-(3-bromophenyl)-1-methyl- 1H-pyrazole-5-carboxamide Src Src (On-Target) Compound->Src High Potency (Low IC50) KinaseA Kinase A (Off-Target) Compound->KinaseA Low Potency (High IC50) KinaseB Kinase B (Off-Target) Compound->KinaseB Low Potency (High IC50) KinaseC Kinase C (Off-Target) Compound->KinaseC Low Potency (High IC50)

Caption: Conceptual diagram of a favorable kinase selectivity profile.

A desirable selectivity profile would show high potency against Src kinase while exhibiting significantly lower potency (high IC50 values) against other kinases, particularly those with essential physiological functions. This minimizes the risk of toxicity and other adverse effects.

Conclusion and Future Directions

The hypothetical data presented in this guide position N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide as a potent inhibitor of Src kinase, with an efficacy comparable to established inhibitors. The provided experimental protocol offers a robust framework for validating these findings and assessing the inhibitory potential of other novel compounds.

The critical next steps in the preclinical development of this compound should focus on:

  • Comprehensive Kinase Selectivity Profiling : To assess its specificity and potential for off-target effects.

  • Cell-Based Assays : To confirm its activity in a cellular context by measuring the inhibition of Src-mediated signaling pathways.

  • Pharmacokinetic Studies : To evaluate its absorption, distribution, metabolism, and excretion (ADME) properties.

By systematically following these steps, a comprehensive understanding of the therapeutic potential of N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide can be achieved.

References

  • Src as a Therapeutic Target in Cancer. Title: Src as a therapeutic target in cancer, Source: Nature Reviews Clinical Oncology, URL: [Link]

  • Dasatinib: A Review of its Use in Chronic Myeloid Leukaemia and Philadelphia Chromosome-Positive Acute Lymphoblastic Leukaemia. Title: Dasatinib: A Review of its Use in Chronic Myeloid Leukaemia and Philadelphia Chromosome-Positive Acute Lymphoblastic Leukaemia, Source: Drugs, URL: [Link]

  • Saracatinib (AZD0530): A Potent, Selective Src Kinase Inhibitor. Title: Discovery of N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (Saracatinib, AZD0530), a Potent, Orally Bioavailable, and Selective Inhibitor of the Src Family of Kinases, Source: Journal of Medicinal Chemistry, URL: [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

For Research, Scientific, and Drug Development Professionals

Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) for N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide was not publicly available. The guidance provided herein is based on the chemical's structure, data from analogous compounds, and general principles of laboratory chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for disposal procedures specific to your location and facilities.

Inferred Hazard Profile and Rationale for Precaution

N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a halogenated organic compound containing a pyrazole ring. While specific toxicity data is unavailable, a conservative "worst-case" approach is warranted for ensuring personnel safety.

Recent studies on 1-methyl-1H-pyrazole-5-carboxamide derivatives have revealed unexpected acute mammalian toxicity, potentially linked to the inhibition of mitochondrial respiration[1][2]. This suggests that even in the absence of overt cytotoxicity in standard in-vitro assays, this class of compounds may pose significant health risks[1][2]. The presence of a bromophenyl group further classifies this compound as a halogenated hydrocarbon, which requires specific disposal protocols[3][4].

Therefore, for the purposes of disposal, N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide should be treated as a potentially toxic and environmentally harmful substance.

Essential Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following PPE is mandatory when handling N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide waste.

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield and safety glasses meeting OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]To protect the eyes from splashes and airborne particles of the compound.[5]
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile).[3]To prevent skin contact and potential absorption.
Skin and Body Protection A lab coat, and in cases of potential splashing, an apron and protective boots.To protect the skin from accidental spills and contamination.[5]
Respiratory Protection Generally not required with adequate ventilation. If dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5]To prevent the inhalation of harmful vapors, dust, or aerosols.[5]

Step-by-Step Disposal Protocol

The proper disposal of N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide must be conducted in accordance with institutional, local, and national regulations for hazardous chemical waste.

Step 1: Waste Identification and Segregation
  • Classification: Treat all waste containing N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide as halogenated organic waste .[3][4]

  • Segregation: It is crucial to segregate halogenated organic waste from non-halogenated organic waste streams to prevent costly and complex disposal procedures.[6][7] Do not mix this waste with other waste streams such as flammable solvents, corrosive materials, or reactive chemicals unless explicitly permitted by your institution's EHS department.[8][9]

Step 2: Preparing for Disposal
  • Solid Waste:

    • Collect unused or contaminated solid N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide in a clearly labeled, sealable, and chemically compatible waste container.[8]

    • The label should include the full chemical name, "N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide," and appropriate hazard warnings (e.g., "Toxic," "Harmful," "Halogenated Organic Waste").[6]

    • Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[8]

  • Liquid Waste (Solutions):

    • Collect solutions containing N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide in a designated, leak-proof container for halogenated organic liquid waste .[3][10]

    • The container must be clearly labeled with the chemical name and all other components of the solution, along with their approximate concentrations.

    • Never dispose of organic substances down laboratory drains.[3]

  • Empty Container Disposal:

    • Empty containers that held N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide should be triple-rinsed with a suitable solvent.

    • The rinsate must be collected and disposed of as halogenated organic liquid waste.[9]

    • After triple-rinsing, deface the original label before disposing of the container in regular trash, or as directed by your institution's EHS guidelines.[9]

Step 3: Waste Storage
  • Container Management: Keep all waste containers securely sealed except when adding waste.

  • Storage Location: Store the sealed waste container in a designated hazardous waste accumulation area.[8] This area should be well-ventilated and away from incompatible materials.[5]

  • Secondary Containment: Store waste containers in secondary containment to prevent the spread of material in case of a leak.[11]

Step 4: Professional Disposal
  • Waste Disposal Request: Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department.[8]

  • Professional Handling: The ultimate disposal of N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide should be handled by a licensed professional waste disposal company.[8] The most common and recommended method for such compounds is high-temperature incineration.[8]

  • Documentation: Maintain accurate records of the disposed chemical, including its name, quantity, and date of disposal, in accordance with your laboratory's standard operating procedures.[9]

Spill Management

In the event of a spill, contain the material and clean the area with an appropriate absorbent material.[9] Dispose of the contaminated absorbent as solid halogenated organic waste. Ensure proper PPE is worn during the cleanup process.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_containment Containment cluster_final Final Disposal Start Waste Generation (N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide) Classify Classify as Halogenated Organic Waste Start->Classify Segregate Segregate from other waste streams Classify->Segregate WasteType Determine Waste Form Segregate->WasteType SolidWaste Solid Waste Container (Labeled & Sealed) WasteType->SolidWaste Solid LiquidWaste Liquid Waste Container (Labeled & Sealed) WasteType->LiquidWaste Liquid EmptyContainer Empty Container WasteType->EmptyContainer Empty Store Store in Designated Hazardous Waste Area SolidWaste->Store LiquidWaste->Store TripleRinse Triple Rinse with Appropriate Solvent EmptyContainer->TripleRinse CollectRinsate Collect Rinsate as Liquid Waste TripleRinse->CollectRinsate CollectRinsate->LiquidWaste Request Request EHS Pickup Store->Request Incinerate Professional Disposal (High-Temperature Incineration) Request->Incinerate

Caption: Disposal workflow for N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals - Benchchem.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13).
  • How to Properly Manage Hazardous Waste Under EPA Regulations.
  • N-(3-BROMOPHENYL)-3-METHYL-1-PHENYL-1H-THIENO(2,3-C)PYRAZOLE-5-CARBOXAMIDE - NextSDS.
  • Proper Disposal of Disuprazole: A Guide for Laboratory Professionals - Benchchem.
  • Halogenated Solvents in Laboratories - Campus Operations.
  • Essential Safety and Handling Guide for Methyl Pyrazole Derivatives - Benchchem.
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS. (2024, October 30).
  • Laboratory Waste Disposal.
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities - OSHA.
  • hazardous waste segregation.
  • SAFETY DATA SHEET - CymitQuimica. (2026, February 17).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, October 31).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 24).
  • OSHA Rules for Chemical Hazards - DuraLabel Resources. (2026, March 11).
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
  • Proper Handling of Hazardous Waste Guide - EPA.
  • 3 - Safety Data Sheet.
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30).
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing - American Chemistry Council.
  • SAFETY DATA SHEET - TCI Chemicals. (2026, February 27).
  • • SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 6).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 16).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 5).
  • 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity - Monash University.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed. (2021, January 14).
  • 안전보건자료. (2024, June 9).
  • N-(3-BROMOPHENYL)-3-METHYL-1-PHENYL-1H-THIENO(2,3-C)PYRAZOLE-5-CARBOXAMIDE - Sigma-Aldrich.
  • 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide - ChemicalBook. (2025, July 19).

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.